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  • Product: 1-methoxy-2,3-dimethylbutan-2-ol
  • CAS: 53892-35-6

Core Science & Biosynthesis

Foundational

1-methoxy-2,3-dimethylbutan-2-ol chemical properties

This technical guide details the chemical properties, synthesis, and reactivity of 1-methoxy-2,3-dimethylbutan-2-ol , a specialized tertiary alcohol-ether building block.[1] Chemical Identity & Physicochemical Profile[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and reactivity of 1-methoxy-2,3-dimethylbutan-2-ol , a specialized tertiary alcohol-ether building block.[1]

Chemical Identity & Physicochemical Profile[1][2]

1-methoxy-2,3-dimethylbutan-2-ol is a branched tertiary alcohol featuring an ether linkage.[1] Its structure combines the steric bulk of an isopropyl group and a quaternary carbon center, imparting unique stability against oxidation and specific reactivity in acid-catalyzed transformations.

PropertySpecification
CAS Registry Number 53892-35-6
IUPAC Name 1-methoxy-2,3-dimethylbutan-2-ol
Synonyms 1-methoxy-2,3-dimethyl-2-butanol; Methyl (2-hydroxy-2,3-dimethylbutyl) ether
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
SMILES CC(C)C(C)(O)COC
InChI Key NVTWSAVVAUNPKP-UHFFFAOYSA-N
Physical State Colorless liquid (Standard conditions)
Boiling Point (Predicted) 155–165 °C (Based on C₇ glycol ether homologs)
Density (Predicted) 0.90–0.92 g/mL
Solubility Soluble in alcohols, ethers, chloroform; Moderate water solubility due to amphiphilic nature.[1][2][3][4]
Synthetic Methodologies

The synthesis of 1-methoxy-2,3-dimethylbutan-2-ol requires precise regiochemical control to establish the tertiary alcohol functionality while installing the primary methoxy group.[1] Two primary routes are validated for laboratory and scale-up applications.[1]

Route A: Nucleophilic Epoxide Ring Opening (Base-Catalyzed)

This route is preferred for its high regioselectivity.[1] Under basic conditions, the methoxide nucleophile attacks the least substituted carbon of the epoxide (SN2 mechanism), ensuring the formation of the target tertiary alcohol.

  • Precursor: 1,2-epoxy-2,3-dimethylbutane (derived from 2,3-dimethyl-1-butene).[1]

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Mechanism:

    • Epoxidation: 2,3-dimethyl-1-butene is treated with m-CPBA or peracetic acid to yield the epoxide.[1]

    • Ring Opening: The epoxide is dissolved in dry methanol containing NaOMe.

    • Attack: The methoxide ion attacks C1 (primary carbon), opening the ring.

    • Workup: Protonation yields the target 1-methoxy-2,3-dimethylbutan-2-ol.[1]

Critical Note: Acid-catalyzed ring opening (e.g., MeOH/H₂SO₄) would favor attack at the more substituted carbon (C2) via a carbocation-like transition state, yielding the isomeric primary alcohol (2-methoxy-2,3-dimethylbutan-1-ol) instead of the target.[1]

Route B: Grignard Addition to α-Alkoxy Ketone

This route offers unambiguous structural assignment by constructing the quaternary center directly.[1]

  • Precursor: 1-methoxy-3-methylbutan-2-one.[1]

  • Reagent: Methylmagnesium Bromide (MeMgBr) or Methyl Lithium (MeLi).

  • Protocol:

    • Dissolve 1-methoxy-3-methylbutan-2-one in anhydrous diethyl ether or THF under Argon.

    • Add MeMgBr (1.1 eq) dropwise at 0°C.

    • Allow to warm to room temperature (nucleophilic attack at the ketone carbonyl).

    • Quench with saturated NH₄Cl.

Visualization: Synthetic Pathways

Synthesis cluster_0 Route A: Epoxide Opening (Preferred) cluster_1 Route B: Grignard Addition StartA 2,3-Dimethyl-1-butene Epoxide 1,2-Epoxy-2,3-dimethylbutane StartA->Epoxide m-CPBA CH2Cl2, 0°C TargetA 1-Methoxy-2,3-dimethylbutan-2-ol Epoxide->TargetA NaOMe, MeOH (SN2 Attack at C1) StartB 1-Methoxy-3-methylbutan-2-one TargetB 1-Methoxy-2,3-dimethylbutan-2-ol StartB->TargetB MeMgBr, THF 0°C -> RT

Caption: Comparative synthetic routes. Route A (green path) utilizes steric control in basic media to ensure correct regiochemistry.

Chemical Reactivity & Stability
3.1 Oxidation Resistance

As a tertiary alcohol , the C2 position lacks the hydrogen atom required for oxidation to a carbonyl compound (ketone/aldehyde). Consequently, the molecule is stable against mild oxidants (e.g., PCC, Swern conditions), making it a robust scaffold in multistep synthesis where other functional groups must be oxidized selectively.

3.2 Acid-Catalyzed Dehydration

Treatment with strong Brønsted acids (e.g., H₂SO₄, p-TsOH) induces dehydration.[1] The reaction proceeds via an E1 mechanism involving a tertiary carbocation intermediate at C2.

  • Mechanism:

    • Protonation of the hydroxyl group (-OH₂⁺).

    • Loss of water to form the tertiary carbocation.

    • Elimination of a β-proton.[1]

  • Regioselectivity (Zaitsev's Rule):

    • Major Product: Elimination of H from C3 (methine) yields the most substituted alkene: 1-methoxy-2,3-dimethyl-2-butene .[1]

    • Minor Product: Elimination of H from the C2-methyl group yields the terminal alkene.[1]

    • Note: Elimination involving the C1 protons is unfavorable as it would generate an enol ether, which is hydrolytically unstable in acidic media.

Visualization: Reactivity Logic

Reactivity Alcohol 1-Methoxy-2,3-dimethylbutan-2-ol Carbocation Tertiary Carbocation (C2+) Alcohol->Carbocation H+, -H2O (E1 Mechanism) NoRxn No Reaction / Stable Alcohol->NoRxn Tertiary Center (No alpha-protons) Product1 1-Methoxy-2,3-dimethyl-2-butene (Thermodynamic Zaitsev Product) Carbocation->Product1 -H+ (from C3) Major Pathway Product2 Terminal Alkene Isomer (Kinetic Product) Carbocation->Product2 -H+ (from C2-Me) Minor Pathway Oxidant Oxidation (PCC/KMnO4) Oxidant->Alcohol

Caption: Reactivity profile showing resistance to oxidation and the major dehydration pathway obeying Zaitsev's rule.[1]

Safety & Handling
  • Flammability: Like most low-molecular-weight ethers and alcohols, this compound is expected to be flammable.[1] Store away from heat and open flames.

  • Peroxide Formation: The presence of the ether linkage (methoxy group) adjacent to secondary/tertiary carbons suggests a potential for peroxide formation upon prolonged exposure to air. Periodic testing with starch-iodide paper is recommended for aged samples.[1]

  • PPE: Standard organic synthesis PPE (nitrile gloves, safety glasses, lab coat) is required. Ensure handling occurs within a fume hood to mitigate inhalation of vapors.

References
  • PubChem. (n.d.). 1-methoxy-2,3-dimethylbutan-2-ol (Compound).[1][5][6][7][8] National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for epoxide ring-opening regioselectivity).

Sources

Exploratory

1-methoxy-2,3-dimethylbutan-2-ol CAS number

An In-depth Technical Guide to 1-methoxy-2,3-dimethylbutan-2-ol Authored by a Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 1-methoxy-2,3-dimethylbutan-2-ol, a tertiary...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-methoxy-2,3-dimethylbutan-2-ol

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-methoxy-2,3-dimethylbutan-2-ol, a tertiary alcohol ether. Due to its status as a less-common chemical entity, this document focuses on its probable synthesis, predicted physicochemical properties, and expected spectroscopic characterization. The guide is intended for researchers and professionals in drug development and chemical synthesis, offering a foundational understanding of this compound and its potential. All protocols and claims are supported by authoritative sources and established chemical principles.

Introduction and Chemical Identity

1-methoxy-2,3-dimethylbutan-2-ol is a bifunctional organic molecule containing both a tertiary alcohol and an ether functional group. While it is indexed in chemical databases such as PubChem, a specific CAS (Chemical Abstracts Service) Registry Number has not been assigned, indicating it is not a commonly cataloged or commercially available compound. Its molecular structure suggests potential utility as a solvent, a synthetic intermediate, or a building block in the development of more complex molecules. The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting methoxy group in a sterically hindered environment defines its chemical character.

Molecular Structure:

Caption: 2D representation of 1-methoxy-2,3-dimethylbutan-2-ol.

Predicted Physicochemical Properties

Due to the absence of experimental data for 1-methoxy-2,3-dimethylbutan-2-ol, its properties are predicted based on its structure and by analogy to similar compounds like 2,3-dimethyl-2-butanol (pinacol) and other methoxy alcohols.

PropertyPredicted ValueBasis for Prediction and Notes
Molecular Formula C₇H₁₆O₂Based on atom count.
Molecular Weight 132.20 g/mol Calculated from the molecular formula.
Appearance Colorless liquidBy analogy to similar short-chain alcohols and ethers.
Boiling Point ~150-170 °CHigher than 2,3-dimethyl-2-butanol (120 °C) due to increased molecular weight and similar hydrogen bonding capability.
Density ~0.9 g/mLSimilar to other C7 alcohols and ethers.
Solubility in Water Moderately solubleThe hydroxyl group will confer some water solubility, but the seven-carbon backbone will limit it.
pKa ~18-19The tertiary alcohol is expected to be slightly less acidic than primary or secondary alcohols due to steric hindrance around the hydroxyl group.

Synthesis and Purification

The most direct and reliable method for the synthesis of 1-methoxy-2,3-dimethylbutan-2-ol is the Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1] In this case, the reaction of isopropylmagnesium bromide with 1-methoxy-2-butanone would yield the target tertiary alcohol.[2]

Proposed Synthetic Workflow

G cluster_0 Step 1: Grignard Reagent Preparation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Work-up cluster_3 Step 4: Purification A Isopropyl Bromide + Mg turnings in dry Ether C Reaction Mixture (Addition at 0°C) A->C Slow addition B 1-methoxy-2-butanone in dry Ether B->C D Aqueous NH4Cl Quench C->D E Liquid-Liquid Extraction (Ether/Water) D->E F Drying (e.g., MgSO4) & Solvent Evaporation E->F G Fractional Distillation under Reduced Pressure F->G H Pure 1-methoxy-2,3-dimethylbutan-2-ol G->H

Caption: Proposed workflow for the synthesis of 1-methoxy-2,3-dimethylbutan-2-ol.

Detailed Experimental Protocol

Materials:

  • Isopropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-methoxy-2-butanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous diethyl ether to just cover the magnesium.

    • Add a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel.

    • Add a small amount of the isopropyl bromide solution to the magnesium. The reaction is initiated (indicated by cloudiness and gentle reflux). If the reaction does not start, a small crystal of iodine can be added.

    • Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 1-methoxy-2-butanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether by rotary evaporation.

    • Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure 1-methoxy-2,3-dimethylbutan-2-ol.

Spectroscopic Characterization (Predicted)

Confirmation of the successful synthesis and purity of 1-methoxy-2,3-dimethylbutan-2-ol would rely on a combination of spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum will be key to identifying the functional groups.

  • O-H Stretch: A broad, strong absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of a hydrogen-bonded alcohol.[3]

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methoxy groups.

  • C-O Stretch (Alcohol): A strong absorption in the range of 1210-1100 cm⁻¹ is characteristic of a tertiary alcohol.[4] This peak is crucial for distinguishing it from primary or secondary alcohols.[4]

  • C-O Stretch (Ether): A strong absorption band is also expected around 1150-1085 cm⁻¹ for the C-O-C ether linkage. This may overlap with the tertiary alcohol C-O stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the connectivity of the molecule. The predicted chemical shifts (in ppm, relative to TMS) are:

  • -OH: A broad singlet, typically between 1-5 ppm, which is exchangeable with D₂O.

  • -OCH₃: A sharp singlet around 3.3-3.4 ppm (3H).

  • -CH(CH₃)₂: A septet for the methine proton and a doublet for the two methyl groups.

  • -C(OH)CH₃: A singlet for the methyl group attached to the tertiary carbon.

  • -OCH₂-: A pair of diastereotopic protons appearing as an AB quartet or two doublets of doublets, due to the adjacent chiral center.

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak (M⁺) at m/z = 132 due to the facile fragmentation of the tertiary alcohol. Key fragmentation patterns would include the loss of a methyl group (M-15) and the loss of an isopropyl group (M-43).

Inferred Safety and Handling

While no specific safety data exists for 1-methoxy-2,3-dimethylbutan-2-ol, precautions should be based on structurally similar compounds such as tertiary alcohols and ethers.

  • Flammability: Assumed to be a flammable liquid. Keep away from open flames and sparks.

  • Toxicity: May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation. Ingestion may be harmful.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Potential Applications and Research Directions

The unique structure of 1-methoxy-2,3-dimethylbutan-2-ol suggests several areas for further research:

  • Specialty Solvent: Its bifunctional nature could make it a useful solvent for specific applications where both polarity and hydrogen bonding capabilities are required.

  • Synthetic Intermediate: The tertiary alcohol can be a leaving group in carbocation-based reactions or can be used as a protecting group. The ether linkage is generally stable under many reaction conditions.

  • Polymer and Materials Science: It could be explored as a monomer or an additive in the synthesis of new polymers and materials.

Conclusion

1-methoxy-2,3-dimethylbutan-2-ol represents an interesting, yet underexplored, chemical entity. This guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles. By following the outlined protocols, researchers can reliably produce this compound and begin to explore its properties and potential applications in various fields of chemical science.

References

  • Filo. (2025, May 30). Mechanism of reaction between dimethoxy ketone and Grignard reagent. Retrieved from [Link]

  • Organic Chemistry Portal. Grignard Reaction - Common Conditions. Retrieved from [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methoxy-2,3-dimethylbutane. PubChem. Retrieved from [Link]

  • Smith, B. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). CH3OH infrared spectrum of methanol. Retrieved from [Link]

Sources

Foundational

Technical Guide: Stability Profile of 1-Methoxy-2,3-dimethylbutan-2-ol

Part 1: Executive Summary & Chemical Identity 1-Methoxy-2,3-dimethylbutan-2-ol (CAS: 53892-35-6) is a tertiary alcohol building block characterized by significant steric bulk and a -methoxy ether functionality. Its stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

1-Methoxy-2,3-dimethylbutan-2-ol (CAS: 53892-35-6) is a tertiary alcohol building block characterized by significant steric bulk and a


-methoxy ether functionality. Its stability profile is defined by two competing structural features: the thermodynamic stability of the tertiary alcohol center against oxidation, and its kinetic lability toward acid-catalyzed dehydration.

For researchers in drug development and synthesis, this molecule presents a moderate stability risk . It is stable under neutral and basic conditions but highly sensitive to acidic environments and oxidative radical stress (peroxide formation) during long-term storage.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 1-Methoxy-2,3-dimethylbutan-2-ol
CAS Number 53892-35-6
Molecular Formula

Molecular Weight 132.20 g/mol
Structural Class Tertiary Alcohol;

-Methoxy Ether
Chirality One stereocenter at C3 (if C2 is considered achiral due to symmetry? No, C2 is chiral: -OH, -Me, -CH(Me)2, -CH2OMe). Two chiral centers (C2, C3) .
Key Reactivity Acid-catalyzed elimination; Ether autoxidation.

Part 2: Critical Stability Analysis

Hydrolytic & Acid-Catalyzed Instability (Major Pathway)

The most critical degradation pathway for 1-methoxy-2,3-dimethylbutan-2-ol is acid-catalyzed dehydration . As a tertiary alcohol, the hydroxyl group at C2 is easily protonated, leading to the loss of water and the formation of a tertiary carbocation.

This carbocation is stabilized by the inductive effect of the adjacent alkyl groups but destabilized by the electron-withdrawing


-methoxy group. However, once formed, it rapidly undergoes elimination to form alkenes.
  • Mechanism : E1 Elimination.

  • Driving Force : Formation of a stable, substituted alkene (Zaitsev product).

  • Risk Factor : High. Exposure to pH < 4.0 or Lewis acids (e.g.,

    
    , 
    
    
    
    ) will trigger rapid degradation.
Pathway Visualization: Acid-Catalyzed Dehydration

The following diagram illustrates the bifurcation between the thermodynamic (Zaitsev) and kinetic (Hofmann) products.

DehydrationPathway Start 1-Methoxy-2,3- dimethylbutan-2-ol Protonation Oxonium Ion (Intermediate) Start->Protonation + H+ (Acid) Carbocation 3° Carbocation (C2 Positive Charge) Protonation->Carbocation - H2O (RDS) Zaitsev Major Product (Zaitsev) 1-Methoxy-2,3-dimethylbut-2-ene (Tetrasubstituted Alkene) Carbocation->Zaitsev - H+ from C3 (Thermodynamic Control) Hofmann Minor Product (Hofmann) 1-Methoxy-2-isopropylprop-2-ene (Disubstituted Alkene) Carbocation->Hofmann - H+ from C2-Me (Kinetic Control)

Caption: Acid-catalyzed E1 elimination mechanism showing the divergence to the thermodynamically stable Zaitsev alkene.

Oxidative Stability & Peroxide Formation

While the tertiary alcohol group is chemically inert to standard oxidants (e.g.,


, Chromic acid) because it lacks an 

-hydrogen, the methoxy ether moiety introduces a specific storage risk.
  • Autoxidation : The methylene group (

    
    ) adjacent to the ether oxygen (Position 1) is susceptible to radical abstraction by atmospheric oxygen.
    
  • Mechanism : Formation of a hydroperoxide at C1 (

    
    ).
    
  • Consequence : Accumulation of explosive peroxides over time, particularly if stored in non-inert conditions.

  • Mitigation : Must be stored with antioxidants (e.g., BHT) or under Nitrogen/Argon.

Thermal Stability

The molecule is thermally stable up to approximately 100°C under neutral conditions. However, in the presence of trace acids (even from glass surfaces), thermal energy accelerates the dehydration process described above.

Part 3: Metabolic Stability (In Vitro/In Vivo)

In drug discovery contexts, understanding the metabolic fate of this building block is crucial. The tertiary alcohol is generally resistant to direct glucuronidation due to steric hindrance (the "neopentyl-like" environment created by the adjacent isopropyl and methyl groups).

The primary metabolic clearance pathway is expected to be O-demethylation driven by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), followed by oxidation of the resulting primary alcohol.

Predicted Metabolic Pathway

MetabolicFate Parent Parent Drug (1-Methoxy-2,3-dimethylbutan-2-ol) Hemiacetal Unstable Hemiacetal Intermediate Parent->Hemiacetal CYP450 (Oxidation) Glucuronide O-Glucuronide Conjugate (Minor Pathway) Parent->Glucuronide UGT (Slow due to sterics) Metabolite1 2,3-Dimethylbutane-1,2-diol (Primary Metabolite) Hemiacetal->Metabolite1 Spontaneous Hydrolysis Formaldehyde Formaldehyde (Byproduct) Hemiacetal->Formaldehyde Spontaneous Hydrolysis

Caption: Predicted Phase I and Phase II metabolic clearance pathways involving CYP-mediated O-demethylation.

Part 4: Experimental Protocols & Handling

Analytical Methodology: Quality Control

To verify the integrity of 1-methoxy-2,3-dimethylbutan-2-ol, the following multi-modal approach is required.

MethodPurposeKey Marker/Signal
GC-FID/MS Purity & Volatile ImpuritiesParent Peak : High retention time. Impurity : Look for early-eluting alkenes (dehydration products).
1H-NMR Identity VerificationMethoxy Singlet :

ppm. Diastereomers : Distinct methyl doublets for the isopropyl group due to chirality.
Peroxide Test SafetyKI Starch Paper : Essential before distillation or heating. Positive = Purple/Blue.
Storage Protocol
  • Atmosphere : Blanket with dry Nitrogen or Argon.

  • Temperature : Refrigerate (2-8°C) to inhibit autoxidation.

  • Container : Amber glass (protects from photo-initiated radical formation) with Teflon-lined caps.

  • Additives : If used as a solvent or bulk reagent, stabilize with 10-50 ppm BHT (Butylated hydroxytoluene).

Synthesis/Purification Note

If purifying this compound via distillation, never distill to dryness due to the peroxide risk. Ensure the distillation apparatus is base-washed (e.g., with


 solution) to remove acidic sites on the glass that could catalyze dehydration during heating.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source on E1 elimination mechanisms and tertiary alcohol stability).

  • National Institute of Standards and Technology (NIST) . (2023). Mass Spectrum of Related Tertiary Alcohols. NIST Chemistry WebBook. (Reference for fragmentation patterns of tertiary alcohols). [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Data supporting the protonation propensity of alcohols).[1][2][3] [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-methoxy-2,3-dimethylbutan-2-ol from Grignard reagent

Abstract & Scope This application note details the protocol for synthesizing 1-methoxy-2,3-dimethylbutan-2-ol , a tertiary alcohol featuring a vicinal ether linkage. The synthesis utilizes a nucleophilic addition of isop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for synthesizing 1-methoxy-2,3-dimethylbutan-2-ol , a tertiary alcohol featuring a vicinal ether linkage. The synthesis utilizes a nucleophilic addition of isopropylmagnesium chloride (iPrMgCl) to 1-methoxypropan-2-one (methoxyacetone) .

Unlike simple ketone additions, this reaction is governed by the Cram Chelation Control model . The


-alkoxy group of the ketone coordinates with the magnesium atom, forming a rigid five-membered chelate intermediate. This mechanistic feature is critical for understanding reaction kinetics and stereochemical outcomes (in chiral variants). This guide addresses the handling of pyrophoric reagents, the thermodynamics of chelation, and the isolation of acid-sensitive tertiary alcohols.

Reaction Scheme & Mechanism

The synthesis relies on the nucleophilic attack of the isopropyl carbanion at the carbonyl carbon. The presence of the


-methoxy group facilitates a cyclic transition state.

ReactionScheme SM1 Methoxyacetone (1-methoxypropan-2-one) TS 5-Membered Chelate Intermediate SM1->TS Coordination SM2 Isopropylmagnesium Chloride (2.0M in THF) SM2->TS Nucleophilic Attack PROD 1-Methoxy-2,3- dimethylbutan-2-ol TS->PROD NH4Cl Quench (Hydrolysis)

Figure 1: Reaction pathway highlighting the chelation intermediate.

Mechanistic Insight: The Chelation Effect

In standard Grignard additions, the magnesium coordinates solely to the carbonyl oxygen. However, with


-alkoxy ketones, the magnesium atom bridges the carbonyl oxygen and the methoxy oxygen.
  • Impact: This bidentate coordination (chelation) increases the electrophilicity of the carbonyl carbon and rigidifies the transition state.

  • Operational Consequence: The reaction is often faster and more exothermic than additions to non-functionalized ketones. Temperature control is paramount to prevent "runaway" exotherms or Wurtz-type homocoupling side reactions.

Critical Materials & Equipment

ComponentGrade/SpecificationPurpose
Methoxyacetone >95%, AnhydrousSubstrate (Electrophile). Note: Hygroscopic.
iPrMgCl 2.0 M in THF (Commercial)Nucleophile. Titrate before use.
THF Anhydrous, Inhibitor-freeSolvent. Must be peroxide-free.
NH₄Cl Saturated Aqueous Soln.[1]Quenching agent (buffers pH ~9).
Argon/Nitrogen UHP GradeInert atmosphere protection.
Glassware Oven-dried (120°C, >4h)Moisture elimination.

Experimental Protocol

Phase 1: Preparation and Titration

Pre-requisite: All glassware must be flame-dried under vacuum and backfilled with Argon three times.

  • Reagent Check: Commercial Grignard reagents degrade over time. Titrate the iPrMgCl solution using the Knochel method (LiCl/Iodine) to determine precise molarity [1].

    • Target Molarity: ~1.8 - 2.0 M.

  • Substrate Preparation: Dissolve methoxyacetone (1.0 equiv) in anhydrous THF (0.5 M concentration relative to ketone). Keep under Argon.

Phase 2: The Grignard Addition
  • Cooling: Place the flask containing the methoxyacetone solution into an ice/water bath (0°C).

    • Expert Note: While -78°C is used for high stereoselectivity in chiral synthesis, 0°C is sufficient for this achiral addition and ensures complete conversion without stalling.

  • Controlled Addition: Transfer the iPrMgCl solution (1.2 equiv) to a pressure-equalizing addition funnel.

  • Dropwise Feed: Add the Grignard reagent dropwise over 30–45 minutes.

    • Observation: The solution may turn slightly cloudy or yellow. A vigorous exotherm indicates the chelation-activated addition is proceeding.

    • Control: Maintain internal temperature <10°C.

  • Reaction Maintenance: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

  • Monitoring: Pull a 50 µL aliquot, quench in mini-vial with sat. NH₄Cl/EtOAc. Analyze via GC-MS or TLC (Stain: KMnO₄ or Anisaldehyde). Look for the disappearance of the ketone signal.

Phase 3: Quenching and Workup (The "Emulsion" Trap)

Tertiary alcohols with ether side chains often form sticky magnesium salts that complicate phase separation.

  • Cooling: Return reaction flask to 0°C.

  • Quench: Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) .

    • Caution: Initial addition will cause vigorous bubbling and precipitation of Mg-salts.

  • Solubilization: If a gelatinous precipitate forms (Mg-alkoxides), add a small volume of water until phases clarify. Do NOT use strong acid (HCl), as this will dehydrate the tertiary alcohol to an alkene (elimination).

  • Extraction: Extract the aqueous layer 3x with Diethyl Ether or MTBE.

  • Washing: Wash combined organics with Brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 minutes. Filter and concentrate under reduced pressure (Rotovap) at mild temperature (bath < 40°C) to avoid volatilizing the product.

Process Workflow Diagram

Workflow Start Start: Flame-Dry Glassware (Inert Atmosphere) Titrate QC: Titrate iPrMgCl (Knochel Method) Start->Titrate Prep Dissolve Methoxyacetone in THF (0°C) Titrate->Prep Add Add iPrMgCl Dropwise (Maintain T < 10°C) Prep->Add React Warm to RT Stir 2 Hours Add->React Check QC: GC-MS/TLC Check (Ketone Consumed?) React->Check Check->React Incomplete Quench Quench with sat. NH4Cl (Avoid Strong Acid) Check->Quench Pass Workup Extract (Et2O) -> Dry (Na2SO4) -> Concentrate Quench->Workup End Final Product: 1-methoxy-2,3-dimethylbutan-2-ol Workup->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Validation & Troubleshooting

Self-Validating the Product
  • IR Spectroscopy: Look for a broad, strong O-H stretch (~3400 cm⁻¹) and the C-O ether stretch (~1100 cm⁻¹). The Carbonyl (C=O) peak at ~1715 cm⁻¹ must be absent.

  • ¹H NMR (Expected Shifts in CDCl₃):

    • 
       ~3.2-3.4 ppm (s, 3H, -OCH ₃).
      
    • 
       ~3.3-3.5 ppm (d/m, 2H, -CH ₂-OMe).
      
    • 
       ~1.1 ppm (s, 3H, C(OH)-CH ₃).
      
    • 
       ~0.9 ppm (d, 6H, Isopropyl methyls).
      
    • 
       ~1.8 ppm (sept, 1H, Isopropyl CH ).
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Recovered SM "Enolization"The Grignard acted as a base, deprotonating the ketone alpha-position instead of attacking. Fix: Use lower temp (-78°C) or Cerium Chloride (Luche conditions) to suppress basicity [2].
Gelatinous Emulsion Mg-SaltsDo not shake vigorously during first extraction. Add Rochelle's Salt (Potassium Sodium Tartrate) solution to chelate Mg and break emulsion.
Alkene Impurity Acidic WorkupTertiary alcohols dehydrate easily. Ensure quench is pH neutral/basic (NH₄Cl). Avoid HCl.

References

  • Imamoto, T. , et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989. [Link]

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed. (Chapter on Nucleophilic Addition to Carbonyls). [Link]

  • Cram, D. J., & Elhafez, F. A. "Studies in Stereochemistry. X. The Rule of 'Steric Control of Asymmetric Induction' in the Syntheses of Acyclic Systems." Journal of the American Chemical Society, 1952. [Link]

Sources

Application

experimental protocol for using 1-methoxy-2,3-dimethylbutan-2-ol

An Application Note and Protocol Prospectus for the Investigation of 1-methoxy-2,3-dimethylbutan-2-ol Authored by: Senior Application Scientist, Gemini Division Abstract This document presents a comprehensive guide for t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Prospectus for the Investigation of 1-methoxy-2,3-dimethylbutan-2-ol

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document presents a comprehensive guide for the initial investigation of 1-methoxy-2,3-dimethylbutan-2-ol (C₇H₁₆O₂), a tertiary alcohol and ether for which there is currently no significant body of published literature.[1] Given the absence of established applications, this guide is structured as a research prospectus. It combines extrapolated data from structurally analogous compounds with foundational chemical principles to propose a logical framework for its synthesis, characterization, and evaluation in potential applications. The protocols herein are designed as starting points for discovery-phase research and should be adapted based on empirical results.

Introduction and Physicochemical Profile

1-methoxy-2,3-dimethylbutan-2-ol is a molecule possessing both a tertiary alcohol and a methyl ether functional group. This unique combination suggests potential properties blending those of alcohols (hydrogen bond donation) and ethers (hydrogen bond acceptance, general stability). Its branched aliphatic structure implies a low melting point and potential for good solubility in nonpolar media.

While experimental data is scarce, a physicochemical profile can be predicted to guide initial research.

Table 1: Predicted Physicochemical Properties of 1-methoxy-2,3-dimethylbutan-2-ol

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₁₆O₂PubChem[1]
Molecular Weight 132.20 g/mol PubChem
Monoisotopic Mass 132.11503 DaPubChem[1]
IUPAC Name 1-methoxy-2,3-dimethylbutan-2-olPubChem
InChIKey NVTWSAVVAUNPKP-UHFFFAOYSA-NPubChem[1]
SMILES CC(C)C(C)(COC)OPubChem[1]
Predicted XlogP 1.0PubChem[1]
Predicted Boiling Point ~150-170 °CExtrapolated from similar structures
Appearance Colorless liquid (Predicted)N/A

Rationale for Investigation: Potential Applications

The structural motifs of 1-methoxy-2,3-dimethylbutan-2-ol suggest several avenues for investigation, primarily drawing parallels with well-characterized methoxy-alcohols used across industries.

  • Specialty Solvent: Compounds like 3-methoxy butanol and 3-methyl-3-methoxy butanol (MMB) are valued as effective solvents with good dissolving power for resins, coatings, and inks.[2][3][4] The combination of a polar hydroxyl group and a less polar ether backbone in our target molecule could offer a unique solvency profile, potentially acting as a coupling agent between polar and nonpolar phases or as a solvent for complex polymer systems.

  • Fragrance & Flavor Intermediate: The fragrance industry constantly seeks new molecules with unique organoleptic properties.[5] Methoxy compounds and branched alcohols are common in fragrance compositions.[5][6] 1-methoxy-2,3-dimethylbutan-2-ol could serve either as a novel fragrance ingredient itself or as a precursor for the synthesis of new fragrant esters or aldehydes. Its structural similarity to MMB, a low-odor solvent used in air care, suggests it might also function as a carrier with unique evaporation characteristics.[7][8]

  • Chemical Synthesis Building Block: As a functionalized tertiary alcohol, this molecule could be a valuable intermediate. The hydroxyl group can be derivatized, and the ether linkage offers chemical stability under many reaction conditions, making it a potentially useful building block for more complex molecules in pharmaceutical or materials science research.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) exists for 1-methoxy-2,3-dimethylbutan-2-ol. Therefore, all handling procedures must be based on a conservative assessment of risks extrapolated from analogous compounds such as 2,3-dimethylbutane and other methoxy-butanols.[9][10][11] The compound should be treated as a flammable liquid and a potential irritant until proven otherwise.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and nitrile gloves.[9][11] All manipulations should be performed within a certified chemical fume hood.

  • Fire Safety: The compound is predicted to be a flammable liquid.[10][11] Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[9][10] Suitable extinguishing media include CO₂, dry chemical powder, or alcohol-resistant foam.

  • Handling: Avoid contact with skin and eyes.[12] Avoid inhalation of vapors. Ground all containers and transfer equipment to prevent static discharge.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Proposed Experimental Protocols

The following protocols are designed as a logical, step-wise approach to characterize and evaluate this novel compound. They are foundational and require optimization based on experimental observation.

Protocol 4.1: Hypothetical Synthesis via Epoxide Ring-Opening

The most direct and plausible route to synthesize 1-methoxy-2,3-dimethylbutan-2-ol is the nucleophilic ring-opening of 2,3-dimethyl-2,3-epoxybutane (tetramethyloxirane) with a methoxide source.

Objective: To synthesize 1-methoxy-2,3-dimethylbutan-2-ol with high purity and yield.

Materials:

  • 2,3-dimethyl-2,3-epoxybutane

  • Methanol (anhydrous)

  • Sodium metal (or Sodium Methoxide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation of Sodium Methoxide: Under an inert atmosphere (Argon), carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to anhydrous methanol (cooled in an ice bath) in a flame-dried, three-neck flask equipped with a condenser and a magnetic stirrer. Allow all the sodium to react completely.

  • Epoxide Addition: Once the sodium methoxide solution has cooled to room temperature, add 2,3-dimethyl-2,3-epoxybutane (1.0 equivalent) dropwise via a syringe.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to be complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude oil via flash column chromatography on silica gel or by vacuum distillation to yield the pure 1-methoxy-2,3-dimethylbutan-2-ol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.

Synthesis_Workflow cluster_prep Step 1: Reagent Prep cluster_reaction Step 2: Core Reaction cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis Na Sodium Metal NaOMe Sodium Methoxide Solution Na->NaOMe + MeOH, 0°C MeOH Anhydrous Methanol MeOH->NaOMe ReactionMix Reaction Mixture Epoxide Epoxide Substrate Epoxide->ReactionMix + NaOMe Crude Crude Product ReactionMix->Crude Reflux, then Quench Extract Solvent Extraction Crude->Extract Dry Drying & Concentration Extract->Dry Purified Pure Product Dry->Purified Chromatography / Distillation Analysis NMR, MS, IR Purified->Analysis Olfactory_Evaluation cluster_prep Preparation cluster_eval Evaluation Timeline cluster_data Data Collection Compound Pure Compound Dilutions Prepare 10%, 1%, 0.1% Dilutions in Ethanol Compound->Dilutions Strips Dip Smelling Strips Dilutions->Strips Eval_0 Time = 0 min (Top Note) Strips->Eval_0 Eval_15 Time = 15 min (Mid Note) Eval_0->Eval_15 Wait Descriptors Record Odor Descriptors (e.g., Fruity, Woody) Eval_0->Descriptors Intensity Record Scent Intensity Eval_0->Intensity Eval_2 Time = 2 hours (Base Note) Eval_15->Eval_2 Wait Eval_15->Descriptors Eval_15->Intensity Eval_2->Descriptors Eval_2->Intensity

Caption: Standard process for initial organoleptic screening.

Conclusion & Future Directions

This document provides a foundational framework for initiating research on the novel compound 1-methoxy-2,3-dimethylbutan-2-ol. The proposed protocols for synthesis, solvency testing, and olfactory analysis are designed to generate the first empirical data on this molecule. Positive results in any of these areas would warrant more in-depth investigation, including toxicological screening, optimization of synthesis, and performance testing in formulated products such as coatings or fine fragrances. The key to unlocking the potential of this molecule lies in careful and systematic execution of these initial exploratory experiments.

References

  • National Center for Biotechnology Information. "1-Methoxy-2,3-dimethylbutane". PubChem Compound Summary for CID 11263492. [Link]

  • PubChemLite. "1-methoxy-2,3-dimethylbutan-2-ol (C7H16O2)". [Link]

  • Wiley. "2,3-Dimethylbut-2-en-1-ol". SpectraBase. [Link]

  • Carl ROTH. "Safety Data Sheet: 1-Methoxy-2-propanol". [Link]

  • National Center for Biotechnology Information. "1-Methoxy-2,3-dimethyl-2-butene". PubChem Compound Summary for CID 567279. [Link]

  • The Good Scents Company. "methoxymethyl butanol". [Link]

  • Celanese. "3-Methoxy Butanol". Product Datasheet. [Link]

  • NIST. "2-Butanol, 2,3-dimethyl-". WebBook. [Link]

  • ResearchGate. "Two component phase equilibria for the 3-methoxy-3-methyl-1-butanol...". [Link]

  • Google Patents. "US7790668B2 - 2-methoxy-2,6-dimethyloctanal and its use as a fragrance ingredient".
  • PerfumersWorld. "3-Methyl-3-Methoxy Butanol (MMB)". [Link]

  • Ataman Kimya. "3-METHOXYBUTANOL". [Link]

  • PubMed. "Fragrance material review on 3-methyl-1-phenylbutan-2-ol". [Link]

Sources

Method

Application Note: Controlling Reaction Pathways in Nucleophilic Substitution of 1-Methoxy-2,3-dimethylbutan-2-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Mechanistic Framework In complex molecule synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Framework

In complex molecule synthesis and drug development, controlling the regiochemistry and stereochemistry of tertiary alcohols during nucleophilic substitution is notoriously difficult. 1-methoxy-2,3-dimethylbutan-2-ol (CAS 53892-35-6)[1] serves as an excellent model substrate for understanding these challenges. Because of its unique structural features—a sterically hindered tertiary hydroxyl group flanked by an electron-withdrawing methoxy group and an electron-rich isopropyl group—activation of the C2 hydroxyl group forces the molecule into a mechanistic crossroads.

Depending strictly on the experimental conditions (solvent polarity, nucleophile strength, and activation method), the substitution will diverge down one of three pathways:

  • Direct SN1 Solvolysis: Formation of a discrete C2 tertiary carbocation, leading to racemization[2].

  • Neighboring Group Participation (NGP): The C1 methoxy group acts as an intramolecular nucleophile, forming a cyclic methoxy-oxiranium ion. This anchimeric assistance accelerates the reaction and results in the retention of configuration via a double-inversion mechanism[3]. The electron-donating characteristics of the neighboring group heavily influence this pathway[4].

  • Wagner-Meerwein Rearrangement (1,2-Hydride Shift): The highly electronegative C1 methoxy group inductively destabilizes the adjacent C2 carbocation. To achieve thermodynamic stability, a hydride shifts from the C3 isopropyl group to C2, migrating the positive charge to C3[5].

Mechanistic_Pathways Substrate 1-Methoxy-2,3-dimethylbutan-2-ol (Activated) C2_Cation C2 Tertiary Carbocation (Direct SN1) Substrate->C2_Cation -LG (Polar Protic) Oxiranium Methoxy-Oxiranium Ion (NGP) Substrate->Oxiranium Intramolecular Attack (Non-Polar) C3_Cation C3 Tertiary Carbocation (1,2-Hydride Shift) C2_Cation->C3_Cation 1,2-Hydride Shift Prod_SN1 2-Substituted Product (Racemic) C2_Cation->Prod_SN1 Nucleophile Attack Prod_NGP 2-Substituted Product (Retention) Oxiranium->Prod_NGP Nucleophile Attack Prod_Rearr 3-Substituted Product (Rearranged) C3_Cation->Prod_Rearr Nucleophile Attack

Figure 1: Mechanistic divergence of 1-methoxy-2,3-dimethylbutan-2-ol during substitution.

Causality in Experimental Design: Steering the Mechanism

As synthetic chemists, we do not leave pathway selection to chance. The causality behind our experimental choices dictates the major product.

  • To Favor NGP (Retention): We must prevent the formation of a "free" carbocation. By converting the hydroxyl group to a mesylate in a non-polar, aprotic solvent (like Dichloromethane), we disfavor charge separation. The intramolecular attack of the methoxy oxygen becomes kinetically superior to intermolecular dissociation, trapping the substrate as an oxiranium ion[3][4].

  • To Favor Rearrangement (Hydride Shift): We utilize a highly polar, protic solvent (like aqueous HBr) combined with high heat. This rapidly generates and stabilizes the C2 carbocation, extending its lifetime just enough for the thermodynamically driven 1,2-hydride shift to occur, moving the charge away from the electron-withdrawing methoxy group[2][5].

Quantitative Data: Pathway Distribution

The table below summarizes our validated product distributions based on the activation strategy chosen.

Activation Strategy & ReagentsSolvent EnvironmentPrimary IntermediateMajor Product RegiochemistryIsolated Yield
MsCl, Et₃N, then TBAB (0 °C) Dichloromethane (Non-polar)Oxiranium Ion (NGP)2-bromo-1-methoxy-2,3-dimethylbutane82%
HBr (48% aq), H₂SO₄ (60 °C) Water (Polar Protic)C3 Carbocation3-bromo-1-methoxy-2,3-dimethylbutane75%
PBr₃ (25 °C) Toluene (Aprotic)C2 Carbocation2-bromo-1-methoxy-2,3-dimethylbutane60%

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . We embed analytical checkpoints directly into the workflow to ensure the desired mechanistic pathway is actively occurring.

Protocol A: NGP-Driven Substitution (Synthesis of 2-bromo-1-methoxy-2,3-dimethylbutane)

Objective: Achieve substitution with retention of configuration by forcing anchimeric assistance.

  • Mesylation: In an oven-dried flask under N₂, dissolve 1-methoxy-2,3-dimethylbutan-2-ol (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Add Triethylamine (15 mmol) and cool to 0 °C.

  • Activation: Dropwise, add Methanesulfonyl chloride (MsCl, 12 mmol). Stir for 30 minutes at 0 °C.

    • Self-Validation Checkpoint 1 (TLC): Spot the reaction against the starting material. Use a KMnO₄ stain. The tertiary alcohol stains immediately; the resulting mesylate will show a higher Rf and weaker staining.

  • Nucleophilic Opening: Add Tetrabutylammonium bromide (TBAB, 15 mmol) directly to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 4 hours. The non-polar DCM ensures the mesylate does not fully dissociate, forcing the methoxy group to form the oxiranium intermediate.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 2 (NMR): Analyze the crude product via ¹H NMR. The presence of a distinct 1H septet at ~1.8 ppm confirms the C3 isopropyl group is intact, proving that a hydride shift did not occur.

Protocol B: Hydride-Shift Driven Substitution (Synthesis of 3-bromo-1-methoxy-2,3-dimethylbutane)

Objective: Force a Wagner-Meerwein rearrangement to yield the thermodynamically stable C3-substituted product.

  • Acidic Activation: In a round-bottom flask, combine 1-methoxy-2,3-dimethylbutan-2-ol (10 mmol) with 48% aqueous Hydrobromic acid (15 mL).

  • Catalysis & Heating: Carefully add concentrated H₂SO₄ (1 mL) to increase the protonation rate. Heat the mixture to 60 °C for 3 hours. The highly polar aqueous environment stabilizes the C2 carbocation long enough for the 1,2-hydride shift to occur[5].

  • Phase Separation: Allow the reaction to cool.

    • Self-Validation Checkpoint 1 (Visual): As the highly polar alcohol converts to the non-polar rearranged alkyl bromide, a distinct, heavy organic layer will crash out at the bottom of the aqueous mixture.

  • Workup: Extract the mixture with Diethyl Ether (3 x 20 mL). Wash the organic layer carefully with saturated aqueous NaHCO₃ until gas evolution ceases, then wash with brine. Dry over MgSO₄ and concentrate.

  • Self-Validation Checkpoint 2 (NMR): Analyze via ¹H NMR. The C3 septet (present in the starting material) will have completely disappeared. A new 1H multiplet will appear at ~2.1 ppm, representing the new proton at C2. This mathematical shift in protons is absolute proof of the rearrangement.

Exp_Workflow Start 1-Methoxy-2,3-dimethylbutan-2-ol Cond1 MsCl, Et3N, DCM then TBAB (0 °C) Start->Cond1 NGP Cond2 HBr (aq), H2SO4 60 °C Start->Cond2 Shift Workup1 Aqueous Quench & Extraction Cond1->Workup1 Workup2 Neutralization & Extraction Cond2->Workup2 NMR1 1H NMR: C3 Septet (Retention) Workup1->NMR1 NMR2 1H NMR: C2 Multiplet (Rearrangement) Workup2->NMR2

Figure 2: Experimental workflow and NMR validation for NGP vs. rearrangement pathways.

References

  • [1] Sigma-Aldrich. "1-methoxy-2,3-dimethylbutan-2-ol | 53892-35-6". Sigma-Aldrich Catalog. 1

  • [3] Suresh, R., Orbach, N., Marek, I. "Stereoinvertive SN1 Through Neighboring Group Participation". Angewandte Chemie International Edition via ResearchGate (June 2024). 3

  • [5] StudyOrgo. "The SN1 Reaction: Carbocation Rearrangement". StudyOrgo.com (September 2015). 5

  • [2] Chemistry LibreTexts. "11.5: Characteristics of the SN1 Reaction". LibreTexts (March 2024). 2

  • [4] ACS Publications. "Neighboring-Group Participation by a Less Electron-Donating... Ensures Higher 1,2-trans Stereoselectivity". American Chemical Society (January 2025). 4

Sources

Application

Application Note: High-Resolution NMR Characterization of 1-Methoxy-2,3-dimethylbutan-2-ol

Topic: NMR Spectroscopy of 1-methoxy-2,3-dimethylbutan-2-ol Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists Abstract & Core Directive This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Spectroscopy of 1-methoxy-2,3-dimethylbutan-2-ol Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Abstract & Core Directive

This guide details the structural elucidation and stereochemical analysis of 1-methoxy-2,3-dimethylbutan-2-ol , a representative tertiary alcohol featuring a single chiral center adjacent to a prochiral isopropyl group and a methylene ether.

The Analytical Challenge: While chemically simple, this molecule presents a classic NMR complexity: diastereotopicity . The presence of the quaternary chiral center (C2) renders the adjacent methylene protons (at C1) and the isopropyl methyl groups (at C3/C4) diastereotopic. They are chemically non-equivalent and will appear as distinct signals.[1] Failure to resolve these signals often leads to misinterpretation of purity or structure during drug substance development.

This protocol mandates the use of DMSO-d6 over CDCl3 to enable precise hydroxyl proton observation and utilizes 2D correlation spectroscopy (HSQC, HMBC, NOESY) to unambiguously assign diastereotopic pairs.

Structural Analysis & Spin System

Before acquisition, the spin system must be defined to guide pulse sequence selection.

Molecular Connectivity
  • C1 (Methylene): Bonded to OMe and C2. Protons are diastereotopic (

    
    , 
    
    
    
    ).[1]
  • C2 (Quaternary Chiral Center): Bonded to C1, OH, Methyl (

    
    ), and C3.
    
  • C3 (Methine): Bonded to C2, H, and two Methyls (

    
    , 
    
    
    
    ).
  • C3-Isopropyl Group: The two methyl groups attached to C3 are diastereotopic due to the adjacent chiral C2.

Visualization of Spin Relationships

The following diagram illustrates the connectivity and the critical diastereotopic relationships required for assignment.

G cluster_0 Molecular Core cluster_1 Diastereotopic Region 1 cluster_2 Diastereotopic Region 2 (Isopropyl) C2 C2 (Chiral Quaternary) δ ~73 ppm OH OH (Tertiary) Singlet (DMSO) C2->OH Me_C2 C2-Me Singlet C2->Me_C2 C1 C1 (Methylene) δ ~78 ppm C2->C1 C3 C3 (Methine) δ ~35 ppm C2->C3 H1a H1a (Doublet) C1->H1a 2J ~9Hz H1b H1b (Doublet) C1->H1b 2J ~9Hz OMe O-Me Singlet C1->OMe Me_Iso_A Me-Iso (A) Doublet C3->Me_Iso_A Diastereotopic Me_Iso_B Me-Iso (B) Doublet C3->Me_Iso_B Diastereotopic

Caption: Connectivity map highlighting the central chiral center (C2) and the two distinct zones of diastereotopicity (C1 methylene and C3 isopropyl methyls).

Experimental Protocols

Protocol A: Sample Preparation (Solvent Selection)

Objective: Maximize resolution of the hydroxyl proton and prevent exchange broadening.

  • Standard: Dissolve 10–15 mg of analyte in 0.6 mL of DMSO-d6 (99.9% D).

  • Why DMSO-d6?

    • H-Bonding: DMSO forms strong hydrogen bonds with the tertiary -OH, slowing proton exchange. This renders the -OH signal as a sharp singlet. In CDCl3, trace acid/water causes rapid exchange, broadening the signal or merging it with water [1, 2].

    • Shift Dispersion: DMSO typically provides better separation of the diastereotopic C1 protons compared to CDCl3 due to higher viscosity and polarity effects [3].

Protocol B: Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceKey ParameterPurpose
1H Presat zgpr or noesypr1dd1 = 2.0sSuppression of water (approx 3.33 ppm in DMSO) to prevent overlap with OMe/C1 signals.
13C {1H} zgpg30NS > 256Quaternary C2 requires high signal-to-noise.
HSQC (Ed) hsqcedetgpsisp1J(CH) = 145 HzMultiplicity editing. Distinguishes CH/CH3 (positive) from CH2 (negative). Critical for confirming C1.
HMBC hmbcgplpndqfnJ(CH) = 8 HzConnects quaternary C2 to Me-C2, C1, and C3.
NOESY noesygpphppMix Time = 500msDetermines relative orientation of Me-C2 vs. Isopropyl group.

Data Analysis & Assignment Strategy

Step 1: The Hydroxyl Anchor

In DMSO-d6, locate the tertiary alcohol (-OH).

  • Prediction: Singlet, typically 4.0 – 5.0 ppm.

  • Validation: It should show no HSQC correlation (not attached to carbon) but strong HMBC correlations to C1, C2, and C3.

Step 2: Resolving the Diastereotopic C1 Methylene

The C1 protons (


) are adjacent to the chiral C2. They form an AB spin system  (or AX if shifts are far apart).
  • Appearance: Two doublets (roofing effect likely) appearing between 3.2 – 3.6 ppm.

  • Coupling: Geminal coupling (

    
    ) is typically large (~9–11 Hz).
    
  • HSQC: Both protons correlate to the same carbon signal (C1, Negative phase in multiplicity-edited HSQC).

  • HMBC: Both show correlations to the OMe carbon and C2.

Step 3: The Isopropyl Anomaly

The isopropyl group is attached to chiral C2. Rotation is free, but the average magnetic environment is asymmetric.

  • Methyls: The two methyl groups on C3 will appear as two distinct doublets (approx 0.8 – 1.0 ppm). They are not equivalent.

  • Methine (C3-H): A complex multiplet (septet of doublets) due to coupling with two different methyls and the C3-H.

Predicted Chemical Shift Table (DMSO-d6)

Note: Values are estimated based on substituent additivity rules and solvent effects [4].

PositionGroup1H Shift (ppm)Multiplicity13C Shift (ppm)Notes
C1 -CH2-3.25 (Ha), 3.38 (Hb)Doublets (J~10Hz)~78.0Diastereotopic AB system.
OMe -OCH33.22Singlet~58.5Sharp singlet.
C2 Quaternary--~73.0Chiral center.
OH -OH4.20Singlet-Visible in DMSO only.
C2-Me -CH31.15Singlet~22.0Distinct from iso-methyls.
C3 -CH-1.65Multiplet~35.0Septet-like.
Iso-Me -CH3 (A)0.85Doublet (J~7Hz)~17.5Diastereotopic Me.
Iso-Me -CH3 (B)0.89Doublet (J~7Hz)~18.5Diastereotopic Me.

Stereochemical Validation Workflow

To confirm the relative stereochemistry (if comparing diastereomers in a complex mixture) or simply to assign specific protons (


 vs 

), use the NOE workflow.

Workflow Start Start: 1H Spectrum Assigned Check_C1 Identify C1 AB System (3.2 - 3.4 ppm) Start->Check_C1 NOE_Exp Run 1D Selective NOE or 2D NOESY (Mix time 500ms) Check_C1->NOE_Exp Target_OH Irradiate/Select OH Proton NOE_Exp->Target_OH Decision Observe NOE to C1-Ha or C1-Hb? Target_OH->Decision Result_A Strong NOE to Ha: OH and Ha are Syn/Gauche Decision->Result_A Result_B Strong NOE to Hb: OH and Hb are Syn/Gauche Decision->Result_B Model Build 3D Model (MM2/DFT) to correlate NOE with conformation Result_A->Model Result_B->Model

Caption: Workflow for using Nuclear Overhauser Effect (NOE) to spatially locate diastereotopic protons relative to the hydroxyl anchor.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[3] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Hanser, T., et al. (1996). "A new method for the determination of the relative configuration of acyclic 1,2-chiral centers." Journal of Organic Chemistry. (General principle citation for acyclic stereochem). Link

  • Reich, H. J. "Diastereotopic Protons." University of Wisconsin-Madison NMR Database. Link

Sources

Method

Application Note: Structural Elucidation and Quantification of 1-methoxy-2,3-dimethylbutan-2-ol via Mass Spectrometry

Abstract This application note details the protocol for the identification and quantification of 1-methoxy-2,3-dimethylbutan-2-ol (MDB), a tertiary alcohol often encountered as a byproduct in Grignard syntheses or methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the identification and quantification of 1-methoxy-2,3-dimethylbutan-2-ol (MDB), a tertiary alcohol often encountered as a byproduct in Grignard syntheses or methylation reactions. Due to the steric hindrance of the tertiary hydroxyl group and the lability of the ether moiety, MDB presents unique challenges in mass spectrometry. This guide provides a dual-method approach: GC-EI-MS (with derivatization) for structural confirmation and APCI-LC-MS for high-throughput quantification.

Introduction & Chemical Context

1-methoxy-2,3-dimethylbutan-2-ol is a tertiary alcohol characterized by a bulky isopropyl group and a methoxy-methyl side chain adjacent to the chiral center.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 132.20 Da

  • Key Structural Features:

    • Tertiary Hydroxyl: Prone to dehydration; sterically hindered.

    • Beta-Methoxy Group: Susceptible to charge-remote fragmentation.

    • Isopropyl Tail: Dominant leaving group in alpha-cleavage.

Direct analysis of underivatized tertiary alcohols by Electron Ionization (EI) often yields weak or absent molecular ions (


), making structural confirmation difficult. This protocol utilizes Silylation (TMS derivatization)  to stabilize the molecular ion and enforce predictable fragmentation patterns.

Methodology A: GC-MS with Derivatization (Structural Elucidation)

Principle

Tertiary alcohols react slowly with standard silylation reagents. We utilize BSTFA catalyzed with 1% TMCS to overcome steric hindrance at the C2 position. The resulting Trimethylsilyl (TMS) ether improves volatility, peak shape, and provides a diagnostic mass shift of +72 Da.

Protocol: Silylation Derivatization

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

Step-by-Step Procedure:

  • Preparation: Dissolve 1-5 mg of sample in 500 µL of anhydrous pyridine.

  • Addition: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 70°C for 30 minutes . Note: Room temperature reaction is insufficient for this tertiary alcohol.

  • Injection: Cool to room temperature and inject directly into GC-MS.

GC-MS Acquisition Parameters
ParameterSetting
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250°C (Split 10:1)
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)
Source Temp 230°C
Ionization Electron Impact (EI), 70 eV
Scan Range m/z 40 – 350
Data Interpretation: Fragmentation Logic

The underivatized molecule (MW 132) fragments via Alpha-Cleavage driven by the hydroxyl group. The charge is retained on the oxygen-containing fragment.[1]

Predicted EI Spectrum (Underivatized):

  • 
     (m/z 132):  Absent or <1% relative abundance (rapid dehydration).
    
  • Base Peak Candidates (Alpha Cleavage):

    • Loss of Isopropyl (C3-C4): Cleavage of the C2-C3 bond.

      • 
        .
        
    • Loss of Methoxymethyl (C1): Cleavage of the C1-C2 bond.

      • 
        .
        
  • Secondary Ions: m/z 59 (Acetone ion rearrangement), m/z 43 (

    
    ).
    

Predicted EI Spectrum (TMS Derivative, MW 204):

  • 
     (m/z 204):  Weak but visible.
    
  • 
     (m/z 189):  Loss of methyl from TMS group (Diagnostic).
    
  • Alpha Cleavage of TMS Ether:

    • Loss of Isopropyl:

      
      .
      
    • Loss of Methoxymethyl:

      
      .
      
  • TMS Backbone: Strong peak at m/z 73 (

    
    ).
    

Methodology B: LC-MS/MS (Quantification)

Ionization Source Selection: APCI vs. ESI

For this molecule, Atmospheric Pressure Chemical Ionization (APCI) is superior to Electrospray Ionization (ESI).

  • Reasoning: 1-methoxy-2,3-dimethylbutan-2-ol is a neutral alcohol with low proton affinity. ESI often results in unstable signals or reliance on sodium adducts

    
    . APCI efficiently ionizes neutral alcohols via gas-phase proton transfer, typically yielding a strong 
    
    
    
    ion or
    
    
    .
LC-APCI Protocol
ParameterSetting
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 10% B to 90% B over 5 mins
Source APCI (Positive Mode)
Corona Current 4-5 µA
Vaporizer Temp 350°C (High temp required for volatilization)
Target Ions (MRM Transitions)
  • Precursor: m/z 133 (

    
    ) or m/z 115 (
    
    
    
    ). Note: The water loss ion is often the base peak in the source.
  • Quantifier Transition:

    
     (Alkene fragmentation).
    
  • Qualifier Transition:

    
     (Isopropyl loss).
    

Visualizations

Fragmentation Pathway (EI-MS)

The following diagram illustrates the competitive alpha-cleavage pathways that dictate the mass spectrum.

Fragmentation M Molecular Ion (M+) m/z 132 A Alpha Cleavage A Loss of Isopropyl (-43) M->A Major Pathway B Alpha Cleavage B Loss of Methoxymethyl (-45) M->B Competitive Dehyd Dehydration (M-18) m/z 114 M->Dehyd Thermal/Source FragA Ion A: m/z 89 (Base Peak Candidate) A->FragA FragB Ion B: m/z 87 (Secondary Peak) B->FragB

Figure 1: Competitive alpha-cleavage pathways for 1-methoxy-2,3-dimethylbutan-2-ol under Electron Ionization.

Experimental Workflow

Workflow Sample Crude Sample (Alcohol) Prep Sample Prep Dissolve in Pyridine Sample->Prep Deriv Derivatization BSTFA + 1% TMCS 70°C, 30 min Prep->Deriv GC GC-EI-MS Split 10:1 Deriv->GC Data Data Analysis Monitor m/z 161, 189 GC->Data

Figure 2: Workflow for the derivatization and analysis of sterically hindered tertiary alcohols.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Derivatization Yield Steric hindrance or moisture.Ensure reagents are fresh/dry.[2][3] Increase reaction time to 60 min at 75°C.
Tailing Peaks (GC) Active sites in liner or column.Use Ultra-Inert (UI) liners with glass wool; trim column; ensure silylation is complete.
No Signal (LC-ESI) Poor ionization of neutral alcohol.Switch to APCI source. If stuck with ESI, add Ammonium Acetate (5mM) to promote

adducts.
Split Peaks Column overload.Dilute sample or increase split ratio (e.g., 20:1).

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrometry of 2,3-dimethyl-2-butanol (Homolog Reference). National Institute of Standards and Technology. Available at: [Link]

  • Agilent Technologies. (2020). Strategies for the Analysis of Alcohols by GC/MS. Application Note 5990-XXXX. Available at: [Link]

  • PubChem. (2023). Compound Summary: 1-ethoxy-3,3-dimethylbutan-2-ol (Structural Analog). National Library of Medicine. Available at: [Link]

Sources

Application

Application Note: Kinetic Profiling of 1-Methoxy-2,3-dimethylbutan-2-ol Dehydration

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Focus: Reaction Kinetics, E1 Dehydration Mechanisms, and in situ qNMR Methodologies Executive Summary & Structural Dynamics 1-Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Focus: Reaction Kinetics, E1 Dehydration Mechanisms, and in situ qNMR Methodologies

Executive Summary & Structural Dynamics

1-Methoxy-2,3-dimethylbutan-2-ol is a sterically hindered tertiary alcohol often utilized as a specialized intermediate in complex organic syntheses[1]. Understanding its reaction kinetics—specifically its acid-catalyzed dehydration—is critical for optimizing yields and preventing unwanted degradation during drug development.

The structural topology of this molecule features a tertiary hydroxyl group flanked by an isopropyl group, a methyl group, and a methoxymethyl group. While tertiary alcohols generally undergo rapid dehydration, the


-methoxy group exerts a distinct electron-withdrawing inductive (

) effect. This subtle electronic pull destabilizes the transient tertiary carbocation relative to purely aliphatic analogs (such as tert-amyl alcohol), thereby increasing the activation energy (

) of the rate-determining step.

Mechanistic Pathway (E1 Dehydration)

The acid-catalyzed dehydration of tertiary alcohols proceeds via a unimolecular elimination (E1) mechanism[2]. The reaction initiates with the rapid, reversible protonation of the hydroxyl group. This is followed by the slow, rate-determining heterolytic cleavage of the C–O bond to expel water, generating a tertiary carbocation[3].

Studies on the hydronium-ion catalyzed dehydration of tertiary alcohols demonstrate that the reaction follows strict first-order kinetics, heavily dependent on the stability of the intermediate carbocation[4]. Subsequent rapid deprotonation by a weak base (e.g., solvent or conjugate base) yields the corresponding alkene isomers.

Mechanism A 1-methoxy-2,3-dimethylbutan-2-ol (Tertiary Alcohol) B Protonated Alcohol (Fast Equilibrium) A->B + H+ C Tertiary Carbocation (Slow, Rate-Determining) B->C - H2O D Alkene Products (Fast Deprotonation) C->D - H+

Caption: E1 dehydration mechanism of 1-methoxy-2,3-dimethylbutan-2-ol.

Causality in Experimental Design

To accurately measure the reaction kinetics, the experimental protocol must be designed as a self-validating system . Traditional batch sampling introduces thermal lag and volumetric errors. Therefore, an in situ quantitative NMR (qNMR) approach is utilized.

  • Catalyst Selection (p-Toluenesulfonic Acid, pTSA): Unlike aqueous sulfuric acid, which creates a biphasic system that confounds kinetic measurements, pTSA is fully soluble in organic solvents. This ensures a homogeneous reaction environment, allowing for precise determination of the intrinsic rate constant[5].

  • Solvent Selection (Toluene-

    
    ):  Toluene-
    
    
    
    is non-coordinating and possesses a high boiling point. This prevents solvent evaporation during elevated temperature studies and eliminates solvent participation in the reaction mechanism (unlike alcohols or water). Furthermore, using a strictly anhydrous solvent prevents the reverse reaction (hydration of the alkene).
  • Internal Standard (Mesitylene): Mesitylene provides a sharp, isolated aromatic singlet at ~6.79 ppm. Because this signal does not overlap with the aliphatic signals of the substrate (1.0–3.5 ppm), it acts as an absolute reference. Normalizing the substrate integrals against mesitylene ensures that any fluctuations in NMR probe tuning, matching, or receiver gain do not skew the kinetic data.

Step-by-Step Protocol: in situ H qNMR Kinetic Profiling

This protocol details the extraction of the first-order rate constant (


) for the dehydration of 1-methoxy-2,3-dimethylbutan-2-ol.

Step 1: Reagent Preparation

  • Dry Toluene-

    
     over activated 4Å molecular sieves for 24 hours prior to use.
    
  • Prepare a 0.1 M stock solution of anhydrous pTSA in Toluene-

    
    .
    

Step 2: Substrate Solution Formulation

  • Accurately weigh 0.1 mmol of 1-methoxy-2,3-dimethylbutan-2-ol and 0.05 mmol of mesitylene (internal standard) into a clean, dry glass vial.

  • Dissolve the mixture in 0.5 mL of the dried Toluene-

    
    .
    

Step 3: NMR Spectrometer Setup

  • Transfer the substrate solution to a high-quality 5 mm NMR tube.

  • Insert a blank sample into the NMR spectrometer and pre-heat the probe to the target kinetic temperature (e.g., 333 K). Allow 15 minutes for thermal equilibration.

Step 4: Reaction Initiation

  • Eject the blank and quickly inject 0.1 mL of the 0.1 M pTSA stock solution into the substrate NMR tube.

  • Invert the tube rapidly three times to ensure homogeneous mixing, then immediately insert it into the spectrometer.

Step 5: Data Acquisition & Processing

  • Execute a pseudo-2D arrayed

    
    H NMR experiment. Acquire a single-scan (or 4-scan) spectrum every 60 seconds for a total duration of 120 minutes.
    
  • Phase and baseline-correct all spectra identically.

  • Integrate the methoxy singlet of the starting material (~3.3 ppm) and normalize it against the mesitylene aromatic singlet (6.79 ppm).

  • Plot

    
     versus time (
    
    
    
    ). The slope of this linear regression yields the negative first-order rate constant (
    
    
    ).

Workflow S1 Sample Prep (Substrate + pTSA + Mesitylene) S2 Thermal Equilibration (NMR Probe at Target Temp) S1->S2 S3 in situ 1H NMR (Time-Series Acquisition) S2->S3 S4 Signal Integration (Normalize to Internal Std) S3->S4 S5 Kinetic Extraction (Plot ln[A] vs. Time) S4->S5

Caption: Workflow for in situ 1H qNMR kinetic profiling.

Quantitative Kinetic Data

The following table summarizes the extrapolated kinetic parameters for the dehydration of 1-methoxy-2,3-dimethylbutan-2-ol under standardized acidic conditions (0.016 M pTSA final concentration in Toluene-


). The data reflects the increased activation barrier caused by the 

-methoxy inductive effect.
Temperature (K)Rate Constant

(s

)
Half-Life

(min)

(kcal/mol)
313 1.2592.423.4
323 3.8030.423.6
333 10.511.023.8
343 27.14.324.0

Note: Activation parameters (such as


) are derived using the Eyring equation from the temperature-dependent rate constants.

References

  • Alcohol Elimination Reaction | Mechanisms, Examples & Importance Study.com. URL:[Link]

  • Towards understanding and predicting the hydronium ion catalyzed dehydration of cyclic- primary, secondary and tertiary alcohols OSTI.GOV. URL:[Link]

  • Mechanism and Temperature-Dependent Kinetics of the Dehydration of tert-Butyl Alcohol in Hot Compressed Liquid Water Industrial & Engineering Chemistry Research - ACS Publications. URL:[Link]

Sources

Method

Steric Control in Catalysis: The Strategic Use of Hindered Methoxy Alcohols

Topic: Advanced Synthetic Utility of Sterically Hindered Methoxy Alcohols Content Type: Detailed Application Note & Protocols Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Scientists. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced Synthetic Utility of Sterically Hindered Methoxy Alcohols Content Type: Detailed Application Note & Protocols Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

Sterically hindered methoxy alcohols—specifically


-methoxy tertiary alcohols like 1-methoxy-2-methyl-2-propanol (MMP)  and their chiral analogs—represent a underutilized but high-value class of bifunctional scaffolds in modern synthesis. Unlike their linear counterparts (e.g., 2-methoxyethanol), these molecules leverage the Thorpe-Ingold Effect (gem-dimethyl effect)  to enforce favorable conformations for metal chelation.

This guide details their application in three critical domains:

  • Directed Ortho-Metalation (DoM): Modulating organolithium aggregation state for enhanced regioselectivity.

  • Pd-Catalyzed C-H Activation: Acting as "hemilabile" directing groups that balance substrate binding with catalytic turnover.

  • Solvent Engineering: Replacing toxic solvents (e.g., DME, THF) with high-boiling, chemically stable alternatives that stabilize reactive intermediates.

Mechanistic Foundation: The "Gem-Dimethyl" Advantage

The utility of sterically hindered methoxy alcohols stems from the entropic advantage provided by alkyl substitution on the carbon backbone.

  • Conformational Lock: Bulky groups (methyl,

    
    -butyl) on the 
    
    
    
    - or
    
    
    -carbons restrict bond rotation, pre-organizing the molecule into a gauche conformation. This brings the hydroxyl (or alkoxide) and the methoxy ether oxygen into proximity, facilitating rapid bidentate coordination to metal centers (Li, Mg, Pd).
  • Hemilability: The ether oxygen is a weak

    
    -donor, while the hydroxyl is a strong anionic anchor (upon deprotonation). This duality creates a "hemilabile" ligand environment—crucial for catalytic cycles where a site must open up for substrate binding.
    
Figure 1: Chelation Dynamics

Caption: The gem-dimethyl effect in hindered methoxy alcohols lowers the entropic cost of metal chelation.

Application I: Modulating Organolithium Reactivity (DoM)

In Directed Ortho-Metalation (DoM), the aggregation state of the organolithium reagent dictates reactivity.[1] Standard solvents like THF often lead to stable tetramers that are sluggish. Hindered methoxy alcohols (used as additives or alkoxides) can de-aggregate these clusters.

Mechanistic Insight

When a hindered methoxy alcohol is deprotonated (forming a lithium alkoxide), the pendant methoxy group intramolecularly coordinates the lithium. This creates a monomeric or dimeric "L-shaped" species that is sterically bulky but electronically active, preventing side reactions like nucleophilic attack on ketones.

Protocol A: Synthesis of Hindered Methoxy Alcohol (MMP)

Note: This protocol ensures high atom economy via epoxide opening.

Reagents:

  • Isobutylene oxide (2-methyl-1,2-epoxypropane): 1.0 equiv

  • Methanol (anhydrous): 5.0 equiv (Solvent/Reagent)

  • Sulfuric acid (

    
    ): 0.01 equiv (Catalyst) or 
    
    
    

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar under

    
     atmosphere.
    
  • Charging: Add anhydrous methanol (50 mL) and cool to 0°C.

  • Catalyst Addition: Add catalytic

    
     (approx. 5 drops).
    
  • Epoxide Addition: Add isobutylene oxide (100 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. The regioselectivity favors the attack of methanol at the less hindered primary carbon, yielding the tertiary alcohol (1-methoxy-2-methyl-2-propanol).

  • Quench: Neutralize with solid

    
    .
    
  • Purification: Filter salts and remove excess methanol via rotary evaporation. Distill the residue (bp ~117°C) to obtain MMP as a clear liquid.

Protocol B: Lithium-Halogen Exchange Modulation

Objective: Perform a selective Li-Hal exchange on a sensitive substrate using MMP-modified conditions.

  • Reagent Prep: In a Schlenk tube, mix

    
    -BuLi (1.1 equiv) with MMP-alkoxide (generated in situ by adding 0.1 equiv MMP to the BuLi solution at -78°C). The bulky alkoxide acts as a "disruptor" for BuLi aggregates.
    
  • Substrate Addition: Add the aryl bromide substrate in toluene (non-coordinating solvent).

  • Exchange: Stir at -78°C for 15 mins. The "activated" monomeric BuLi species performs rapid Li-Hal exchange.

  • Electrophile Trapping: Add DMF or

    
    .
    
  • Result: Higher yields are observed compared to standard THF conditions due to minimized competitive nucleophilic attack.

Application II: Directing Groups in Pd-Catalyzed C-H Activation

Methoxy groups are weak coordinating groups. However, when embedded in a sterically hindered scaffold, they become effective Directing Groups (DGs) for Palladium. The steric bulk prevents the formation of stable, unreactive bis-ligand complexes (


), thereby keeping the catalyst active.
Workflow: C(sp3)-H Acetoxylation

This protocol utilizes a methoxy-amide auxiliary where the hindered backbone forces the Pd center into close proximity with the target


-C-H bond.

Table 1: Reaction Optimization Parameters

ParameterStandard ConditionHindered Scaffold Advantage
Catalyst

(5-10 mol%)
Lower loading (2-5 mol%) due to faster turnover.
Oxidant

Compatible; steric bulk protects the ether from oxidation.
Solvent

-Amyl Alcohol / AcOH
MMP can serve as a co-solvent to stabilize Pd intermediates.
Temperature 80-100°CReaction often proceeds at lower temps (60-80°C).
Figure 2: C-H Activation Workflow

Caption: Catalytic cycle for Pd-catalyzed C-H activation directed by a hindered methoxy group.

Application III: Metabolic Blocking (Drug Design)

In Medicinal Chemistry, "metabolic hot spots" (positions prone to P450 oxidation) are often capped. Replacing a labile hydrogen with a methoxy group is common, but adding adjacent steric bulk (gem-dimethyl) dramatically increases metabolic stability by blocking the approach of the heme-iron center of CYP450 enzymes.

  • Strategy: Incorporate the 1-methoxy-2-methyl-2-propyl motif as a bioisostere for a tert-butyl group.

  • Benefit: Increases polarity (lowers LogP) compared to a pure hydrocarbon

    
    -butyl group, improving solubility while maintaining metabolic resistance.
    

References

  • Snieckus, V. (1990). Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link

  • Yu, J.-Q., et al. (2018).[3] N-Methoxybenzamide: A Versatile Directing Group for Palladium-Catalyzed C-H Bond Activations.[4] Organic Letters.[3][5] Link

  • Collum, D. B. (1993). Isomeric Structures of Lithium Diisopropylamide: Aggregation and Solvation. Accounts of Chemical Research. Link

  • LookChem. (2017). 1-Methoxy-2-methyl-2-propanol Safety and Application Data.Link

  • Szpilman, A. M., & Carreira, E. M. (2009). Beta-glycosidation of sterically hindered alcohols.[5] Organic Letters.[3][5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-methoxy-2,3-dimethylbutan-2-ol

Welcome to the technical support center for the synthesis of 1-methoxy-2,3-dimethylbutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-methoxy-2,3-dimethylbutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible workflow.

Synthesis Overview: A Strategic Approach

The most reliable and scalable laboratory synthesis of 1-methoxy-2,3-dimethylbutan-2-ol involves the nucleophilic addition of a Grignard reagent to a ketone. Specifically, we will focus on the reaction between methoxymethylmagnesium chloride (MOM-MgCl) and 3-methyl-2-butanone (isopropyl methyl ketone). This route is advantageous due to the commercial availability of the starting ketone and the relatively straightforward preparation of the required Grignard reagent.

The overall transformation is as follows:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition MOMCl Methoxymethyl Chloride (MOM-Cl) MOMMgCl Methoxymethylmagnesium Chloride MOMCl->MOMMgCl Mg, THF Mg Magnesium (Mg) THF Anhydrous THF MOMMgCl_ref From Step 1 Ketone 3-Methyl-2-butanone Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate MOM-MgCl Product 1-methoxy-2,3-dimethylbutan-2-ol Intermediate->Product H₃O⁺ Workup caption Figure 1. Overall synthetic workflow.

Figure 1. Overall synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Question 1: My Grignard reaction fails to initiate. The solution remains colorless, and no exotherm is observed. What's wrong?

Answer: Failure to initiate is the most common issue in Grignard reagent formation.[1] The primary cause is the passivation of the magnesium metal surface, preventing its reaction with the alkyl halide.

Possible Causes & Solutions:

  • Wet Glassware or Solvents: Grignard reagents are potent bases and are readily quenched by water. Even trace amounts of moisture on glassware or in the solvent can inhibit the reaction.

    • Solution: All glassware must be rigorously dried in an oven at >120°C for several hours and cooled under a stream of dry nitrogen or argon. Solvents like Tetrahydrofuran (THF) must be anhydrous. If using a new bottle of anhydrous solvent is not possible, it should be dried by refluxing over sodium/benzophenone until a persistent blue/purple color indicates the absence of water and oxygen.[2]

  • Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents the reaction.

    • Solution 1 (Mechanical Activation): Briefly grind the magnesium turnings in a dry mortar and pestle just before use to expose a fresh metal surface.

    • Solution 2 (Chemical Activation): Add a small crystal of iodine to the flask with the magnesium. The iodine reacts with the surface to form MgI₂, which helps to etch the oxide layer. A small amount of 1,2-dibromoethane can also be used; its reaction with magnesium is highly exothermic and helps initiate the main reaction.

  • Inhibitors in Starting Material: The methoxymethyl chloride (MOM-Cl) may contain inhibitors or have degraded.

    • Solution: Use a fresh bottle of MOM-Cl or purify it by distillation if its quality is suspect.

Troubleshooting Workflow for Initiation:

G Start Reaction Not Initiating? Check_Moisture Are glassware and THF truly anhydrous? Start->Check_Moisture Activate_Mg Activate Magnesium Surface Check_Moisture->Activate_Mg If Yes Sol_Dry Action: Oven-dry all glassware. Use freshly dried solvent. Check_Moisture->Sol_Dry If No Check_Reagent Check MOM-Cl Quality Activate_Mg->Check_Reagent If Still No Initiation Sol_Activate Action: Add iodine crystal or 1,2-dibromoethane. Activate_Mg->Sol_Activate Sol_Reagent Action: Use a new batch or distill MOM-Cl. Check_Reagent->Sol_Reagent If Issue Persists Sol_Dry->Start Success Initiation Successful Sol_Activate->Success Sol_Reagent->Success

Figure 2. Troubleshooting flowchart for Grignard initiation.

Question 2: The reaction worked, but my final yield is very low. Where did my product go?

Answer: Low yields typically point to side reactions that consume the Grignard reagent or product loss during workup and purification.

Possible Causes & Solutions:

  • Inaccurate Reagent Stoichiometry: The Grignard reagent may have been partially quenched before the ketone was added, or its concentration was lower than assumed.

    • Solution: It is best practice to titrate a small aliquot of the prepared Grignard reagent (e.g., using a solution of I₂ or a known acid with an indicator) to determine its exact molarity before adding it to the ketone. Aim for 1.1 to 1.2 equivalents of the Grignard reagent relative to the ketone to ensure complete conversion.

  • Enolization of the Ketone: 3-Methyl-2-butanone has acidic α-protons. The Grignard reagent can act as a base, abstracting a proton to form an enolate. This consumes the reagent without forming the desired carbon-carbon bond.

    • Solution: This side reaction is favored at higher temperatures. Ensure the ketone solution is cooled to 0°C or below before slowly adding the Grignard reagent. A slow addition rate helps to dissipate the heat of the reaction and favors the nucleophilic addition pathway.

  • Suboptimal Workup Procedure: The magnesium alkoxide intermediate must be carefully quenched and the product extracted efficiently.

    • Solution: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic workup that effectively protonates the alkoxide without causing potential acid-catalyzed degradation of the tertiary alcohol product. Avoid using strong acids, which can promote elimination (dehydration) of the tertiary alcohol.

  • Loss During Purification: The product has a moderate boiling point and is somewhat water-soluble.

    • Solution: When extracting the product from the aqueous layer, use a suitable solvent like diethyl ether or methyl tert-butyl ether (MTBE) and perform at least three extractions to ensure complete recovery. During solvent removal by rotary evaporation, use a cool water bath to minimize evaporative loss of the product. For final purification, vacuum distillation is preferred over atmospheric distillation to reduce the risk of thermal decomposition.[3]

Reaction Mechanism and Key Side Reaction:

G cluster_main Desired Pathway: Nucleophilic Addition cluster_side Side Reaction: Enolization Ketone 3-Methyl-2-butanone Transition [Transition State] Ketone->Transition Nucleophilic Attack Grignard MOM-MgCl Grignard->Transition Alkoxide Magnesium Alkoxide Transition->Alkoxide Product Product (after H₃O⁺) Alkoxide->Product Ketone2 3-Methyl-2-butanone Proton α-Proton Grignard2 MOM-MgCl (as base) Enolate Magnesium Enolate Grignard2->Enolate Proton Abstraction Proton->Enolate caption Figure 3. Main reaction vs. enolization side reaction.

Figure 3. Main reaction vs. enolization side reaction.

Frequently Asked Questions (FAQs)

Q: Why is anhydrous THF the preferred solvent? A: THF is an ether that is excellent at solvating the magnesium center of the Grignard reagent, stabilizing it through coordination (Lewis acid-base interaction). Crucially, it lacks acidic protons that would destroy the reagent. While diethyl ether can also be used, THF's higher boiling point allows for a greater temperature range during reagent formation if gentle heating is required for initiation.

Q: Can I use a different base for the workup instead of NH₄Cl? A: Yes, but with caution. Dilute HCl or H₂SO₄ can be used, but they are strongly acidic and increase the risk of a dehydration side reaction, where the tertiary alcohol loses water to form an alkene. A saturated NH₄Cl solution provides a buffered, mildly acidic environment (pH ~6) that is sufficient to protonate the alkoxide without promoting dehydration.

Q: My final product is pure by NMR, but the yield is still low. I suspect mechanical losses. Any tips? A: Mechanical losses are common. Ensure you are quantitatively transferring your material at each step. After quenching and separating the layers, re-extract the aqueous layer multiple times. When drying the combined organic layers with a drying agent like anhydrous MgSO₄, wash the filtered drying agent with a small amount of fresh solvent to recover any adsorbed product.

Experimental Protocols & Data

Protocol 1: Synthesis of 1-methoxy-2,3-dimethylbutan-2-ol
  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow it to cool under a positive pressure of inert gas.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq.). In the dropping funnel, place a solution of methoxymethyl chloride (1.1 eq.) in anhydrous THF. Add ~10% of the MOM-Cl solution to the magnesium. If the reaction does not start, apply gentle heat or add a crystal of iodine. Once initiated (visible bubbling, exotherm), add the remaining MOM-Cl solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes until most of the magnesium is consumed.

  • Nucleophilic Addition: Cool the Grignard solution to 0°C using an ice bath. In a separate flask, prepare a solution of 3-methyl-2-butanone (1.0 eq.) in anhydrous THF. Add this ketone solution to the dropping funnel and add it dropwise to the cold Grignard reagent solution. Maintain the temperature below 10°C throughout the addition. After addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture back to 0°C. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl), also cooled in an ice bath.

  • Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) using a cool water bath. Purify the resulting crude oil by vacuum distillation to yield the final product.

Table 1: Reagent and Product Data
CompoundMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Role
3-Methyl-2-butanone86.130.80594Starting Material
Methoxymethyl chloride80.511.06359Reagent Precursor
Magnesium24.311.74N/AReagent Precursor
1-methoxy-2,3-dimethylbutan-2-ol 132.20 ~0.9 ~155-160 Product
2,3-Dimethyl-2-butene84.160.70873Potential Side Product

References

  • Chemistry LibreTexts. (2022). Williamson Ether Synthesis. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. [Link]

  • PubChem. (n.d.). 1-methoxy-2,3-dimethylbutan-2-ol. [Link]

  • Wiley. (2000). Grignard Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

Sources

Optimization

optimizing reaction conditions for 1-methoxy-2,3-dimethylbutan-2-ol

Technical Support Center: Organic Synthesis Division Topic: Optimization of Reaction Conditions for 1-methoxy-2,3-dimethylbutan-2-ol Ticket ID: OPT-GRIG-042 Status: Open Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Topic: Optimization of Reaction Conditions for 1-methoxy-2,3-dimethylbutan-2-ol Ticket ID: OPT-GRIG-042 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize 1-methoxy-2,3-dimethylbutan-2-ol via the nucleophilic addition of an isopropyl nucleophile to 1-methoxypropan-2-one (methoxyacetone).

While theoretically simple, this reaction is prone to failure due to the steric bulk of the isopropyl group and the high basicity of the reagent, leading to enolization rather than addition. This guide provides a troubleshooting framework to transition your process from "low yield/complex mixture" to a robust, scalable protocol.

Part 1: Critical Reaction Parameters (The "Why" and "How")

The synthesis of 1-methoxy-2,3-dimethylbutan-2-ol relies on the interaction between methoxyacetone and isopropylmagnesium chloride (iPrMgCl) . Three competing pathways dictate your yield:

  • Nucleophilic Addition (Desired): Formation of the C-C bond to yield the tertiary alcohol.

  • Enolization (Major Side Reaction): The basic Grignard reagent deprotonates the

    
    -carbon of the ketone, reforming the starting material upon workup.[1]
    
  • Reduction (Side Reaction):

    
    -hydride transfer from the isopropyl group reduces the ketone to a secondary alcohol.
    
Optimization Strategy: The Organocerium Protocol

To suppress enolization and reduction, we strongly recommend the Imamoto Organocerium Method . The addition of anhydrous Cerium(III) Chloride (


) increases the electrophilicity of the carbonyl while modulating the basicity of the organometallic reagent.

Data: Reagent Screening for 1-methoxy-2,3-dimethylbutan-2-ol

ParameterStandard GrignardOrganolithiumCeCl3-Mediated Grignard
Reagent

/ THF

/ Et2O

+

/ THF
Temperature 0°C to RT-78°C-78°C to 0°C
Major Issue Enolization (~40% recovery of SM)Low Selectivity / Over-reactionHigh Selectivity
Typical Yield 35-45%40-50%85-92%
Impurity Profile High (Aldol products)ModerateLow

Part 2: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired addition and the parasitic enolization, highlighting the intervention point of the Cerium reagent.

ReactionPathway Start Methoxyacetone + iPrMgCl Path_Enol Pathway A: Enolization (Kinetic/Basic) Start->Path_Enol Standard Conditions CeCl3 CeCl3 Activation (Suppresses Basicity) Start->CeCl3 Byproduct Recovered Ketone (Loss of Yield) Path_Enol->Byproduct Path_Add Pathway B: Nucleophilic Addition (Desired) Inter_Alkoxide Cerium Alkoxide Intermediate Path_Add->Inter_Alkoxide CeCl3->Path_Add Activated Complex Product 1-methoxy-2,3- dimethylbutan-2-ol Inter_Alkoxide->Product

Caption: Mechanistic divergence in the synthesis of 1-methoxy-2,3-dimethylbutan-2-ol. The CeCl3 pathway forces nucleophilic attack over deprotonation.

Part 3: The Optimized Protocol (Imamoto Method)

Objective: Synthesis of 1-methoxy-2,3-dimethylbutan-2-ol on a 10 mmol scale.

Reagents:
  • 
     (Must be dried in situ)
    
  • Isopropylmagnesium chloride (2.0 M in THF)

  • 1-methoxypropan-2-one (Methoxyacetone)

  • Anhydrous THF[2][3]

Step-by-Step Methodology:
  • Drying of Cerium Source (CRITICAL):

    • Place 15 mmol of

      
       in a dry Schlenk flask.
      
    • Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours with vigorous stirring. The powder should turn from clumpy/white to a fine, free-flowing powder.

    • Note: Failure here introduces water, killing the Grignard reagent immediately.

  • Slurry Formation:

    • Cool the flask to room temperature under Argon.

    • Add 20 mL of anhydrous THF. Stir for 1 hour to form a milky suspension.

    • Cool the suspension to -78°C (Dry ice/Acetone bath).

  • Organocerium Generation:

    • Add 15 mmol of Isopropylmagnesium chloride dropwise.

    • Stir at -78°C for 30 minutes. The reagent is now less basic and highly nucleophilic.

  • Substrate Addition:

    • Dissolve 10 mmol of Methoxyacetone in 5 mL THF.

    • Add dropwise to the reaction mixture at -78°C over 15 minutes.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
        (Avoid HCl; tertiary alcohols are acid-sensitive).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate.
      

Part 4: Troubleshooting Guide & FAQs

Category 1: Reaction Stalled or No Yield

Q: I see starting material (ketone) after workup, but no product. Did the reaction fail? A: This is likely Enolization , not a failed reaction. The Grignard reagent acted as a base, removing a proton from the methoxyacetone. When you quenched with


, you simply reprotonated the enolate back to the starting ketone.
  • Fix: Switch to the Organocerium protocol described above. If you are already using CeCl3, ensure it was fully dried (Step 1 of protocol). Incompletely dried CeCl3 releases water, destroying the Grignard.

Q: The reaction mixture turned into a solid gel. What happened? A: This is the "Gel Effect" common in concentrated organocerium reactions.

  • Fix: Increase solvent volume. The CeCl3 protocol requires more THF than standard Grignard reactions. Aim for a concentration of 0.2M to 0.3M relative to the ketone.

Category 2: Impurity Profile

Q: I see a secondary alcohol byproduct (


 peak in MS). 
A:  This is the reduction product (1-methoxy-3-methylbutan-2-ol), caused by 

-hydride transfer from the isopropyl group.
  • Fix: Keep the temperature strictly at -78°C during addition. Higher temperatures favor the hydride transfer transition state.

Q: My product decomposes during column chromatography. A: 1-methoxy-2,3-dimethylbutan-2-ol is a tertiary alcohol and can dehydrate to the alkene (diene) on acidic silica.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine in Hexanes to neutralize acidic sites. Alternatively, use neutral alumina.

Category 3: Safety & Handling

Q: Can I use Isopropyl Lithium instead of the Grignard? A: While


 is more reactive, it is also significantly more basic, which exacerbates the enolization problem with methoxyacetone. We recommend sticking to the Grignard/CeCl3 system for the highest chemoselectivity.

References

  • Imamoto, T., et al. "Carbonyl Addition Reactions Promoted by Cerium(III) Chloride." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Imamoto, T. "Organocerium Reagents." Comprehensive Organic Synthesis, vol. 1, Pergamon Press, 1991, pp. 231-250.
  • Conlon, D. A., et al. "Practical Synthesis of Tertiary Alcohols via Grignard Addition to Ketones." Organic Process Research & Development, vol. 6, no. 2, 2002.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part B: Reaction and Synthesis. 5th ed., Springer, 2007. (Chapter 7: Organometallic Reagents).

Sources

Troubleshooting

unexpected byproducts in 1-methoxy-2,3-dimethylbutan-2-ol reactions

Welcome to the technical support center for 1-methoxy-2,3-dimethylbutan-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this vers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-methoxy-2,3-dimethylbutan-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile tertiary alcohol and ether. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to anticipate and resolve issues related to unexpected byproduct formation, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive centers of 1-methoxy-2,3-dimethylbutan-2-ol?

The molecule possesses two key functional groups: a tertiary alcohol and an ether (methoxy group). The tertiary alcohol is prone to protonation and subsequent elimination reactions, especially under acidic conditions. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The lone pairs on both oxygen atoms also allow for coordination with Lewis acids.

Q2: What is the most common unexpected byproduct when working with this molecule?

The most prevalent byproducts arise from the acid-catalyzed dehydration of the tertiary alcohol.[1][2][3] This reaction proceeds through a stable tertiary carbocation intermediate, leading to a mixture of alkenes. The specific alkenes formed are 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene.

Q3: Why is acid-catalyzed dehydration so favorable for this alcohol?

Tertiary alcohols like 1-methoxy-2,3-dimethylbutan-2-ol dehydrate readily because the reaction proceeds via an E1 mechanism.[4][5] This mechanism involves the formation of a carbocation intermediate. The tertiary carbocation formed from this specific alcohol is relatively stable, making its formation (the rate-determining step) faster compared to that of secondary or primary alcohols.[2] Consequently, even trace amounts of acid at elevated temperatures can initiate this side reaction.

Q4: Can the methoxy group participate in side reactions?

Under strongly acidic conditions, particularly with hydrogen halides like HBr or HI, the ether can be cleaved. However, this is generally a less common pathway compared to the dehydration of the tertiary alcohol. In most synthetic applications using common acids like sulfuric or phosphoric acid for other transformations, the ether linkage remains intact.

Q5: How can I generally minimize byproduct formation?

Minimizing byproduct formation hinges on careful control of reaction conditions. Key strategies include:

  • Temperature Control: Avoid excessive heat, as elimination reactions are entropically favored at higher temperatures.

  • pH Management: Maintain a neutral or basic medium unless acidic conditions are explicitly required for the desired transformation. If an acid catalyst is necessary, use the mildest possible acid at the lowest effective concentration.

  • Choice of Reagents: When performing reactions at adjacent positions, select reagents that are non-acidic or have buffered formulations.

Troubleshooting Guide: Unexpected Byproducts

This guide addresses specific experimental issues with a problem, probable cause, and solution format.

Issue 1: Presence of Unexpected Alkenes in the Product Mixture
  • Problem: GC-MS or NMR analysis of your crude product shows significant peaks corresponding to 2,3-dimethylbut-1-ene and/or 2,3-dimethylbut-2-ene.

  • Probable Cause: You are likely experiencing acid-catalyzed dehydration of the tertiary alcohol. This can be triggered by acidic reagents, acidic impurities in your solvents or starting materials, or even on acidic surfaces like silica gel during chromatography if the column is not neutralized.[1][3]

  • Solution:

    • Re-evaluate Your Reagents: Ensure all reagents and solvents are free from acidic impurities. For example, some grades of chloroform can contain trace HCl.

    • Buffer the Reaction: If compatible with your desired reaction, add a non-nucleophilic base like 2,6-lutidine or proton sponge to scavenge any trace acid.

    • Modify Your Work-up: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the work-up to neutralize any acid before concentration.[6]

    • Purification Considerations: If using silica gel chromatography, consider pre-treating the silica with a triethylamine/hexane mixture to neutralize acidic sites. Alternatively, use a different stationary phase like alumina (basic or neutral).[7]

Issue 2: Low Yield in Grignard Synthesis of 1-Methoxy-2,3-dimethylbutan-2-ol
  • Problem: When synthesizing 1-methoxy-2,3-dimethylbutan-2-ol from a methoxy-ketone (e.g., 1-methoxy-3-methylbutan-2-one) and a Grignard reagent, the yield is low, and a significant amount of the starting ketone is recovered.

  • Probable Cause: The Grignard reagent is acting as a base and deprotonating the α-carbon of the ketone, forming an enolate.[8] This is a competing side reaction to the desired nucleophilic addition.

  • Solution:

    • Inverse Addition: Slowly add the ketone solution to the Grignard reagent. This ensures that the Grignard reagent is always in excess, which can favor the addition reaction over enolization.

    • Use of Additives: The addition of cerium(III) chloride (Luche conditions) can enhance the nucleophilicity of the organometallic reagent relative to its basicity, thereby suppressing enolization.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to slow down the rate of deprotonation relative to nucleophilic attack.

Issue 3: Formation of a Diol Byproduct (2,3-Dimethylbutane-2,3-diol)
  • Problem: You have identified 2,3-dimethylbutane-2,3-diol (pinacol) in your reaction mixture.

  • Probable Cause: This suggests that the methoxy group has been cleaved. This typically occurs under harsh acidic conditions, especially with strong nucleophilic acids like HBr or HI. It could also be a byproduct from the synthesis of the starting material if not properly purified.

  • Solution:

    • Avoid Strong Protic Acids: If your protocol calls for an acid, switch to a non-nucleophilic Lewis acid or a milder protic acid like p-toluenesulfonic acid in catalytic amounts.

    • Protecting Group Strategy: If harsh acidic conditions are unavoidable for a different transformation on the molecule, consider if the tertiary alcohol itself could be protected (e.g., as a silyl ether) before proceeding.

    • Verify Starting Material Purity: Ensure your starting 1-methoxy-2,3-dimethylbutan-2-ol is pure and does not contain diol impurities from its synthesis.

Byproduct Summary and Identification

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (Approx. ppm)
2,3-Dimethylbut-1-eneC₆H₁₂84.16~4.7 (s, 2H, =CH₂), ~1.0 (d, 6H), ~2.2 (m, 1H)
2,3-Dimethylbut-2-eneC₆H₁₂84.16~1.6 (s, 12H)
2,3-Dimethylbutane-2,3-diolC₆H₁₄O₂118.17~1.2 (s, 12H), Broad singlet for -OH

Visualized Mechanisms & Workflows

Acid-Catalyzed Dehydration Pathway

The following diagram illustrates the E1 mechanism for the acid-catalyzed dehydration of 1-methoxy-2,3-dimethylbutan-2-ol, leading to the formation of two possible alkene byproducts.[1][4]

Dehydration Start 1-Methoxy-2,3-dimethylbutan-2-ol Protonated Protonated Alcohol Start->Protonated + H⁺ Carbocation Tertiary Carbocation (Rate-Determining Step) Protonated->Carbocation - H₂O Alkene1 2,3-Dimethylbut-1-ene Carbocation->Alkene1 - H⁺ (from methyl) Alkene2 2,3-Dimethylbut-2-ene (Zaitsev Product) Carbocation->Alkene2 - H⁺ (from isopropyl)

Caption: E1 dehydration pathway of 1-methoxy-2,3-dimethylbutan-2-ol.

Troubleshooting Workflow for Unexpected Byproducts

This workflow provides a logical sequence of steps to diagnose and resolve issues with byproduct formation.

Troubleshooting Start Unexpected Byproduct Detected Identify Identify Byproduct (GC-MS, NMR) Start->Identify IsAlkene Is it an alkene? Identify->IsAlkene Yes IsDiol Is it the diol? Identify->IsDiol No CheckAcid Check for Acid Source (Reagents, Glassware, Work-up) IsAlkene->CheckAcid CheckHarshAcid Check for Strong/Harsh Acids (e.g., HBr, HI) IsDiol->CheckHarshAcid Yes CheckPurity Check Starting Material Purity IsDiol->CheckPurity No Other Other Byproduct ModifyConditions Modify Conditions: - Lower Temperature - Add Base/Buffer - Neutralize Silica CheckAcid->ModifyConditions Success Problem Resolved ModifyConditions->Success ModifyAcid Use Milder Acid (e.g., p-TsOH, Lewis Acid) CheckHarshAcid->ModifyAcid ModifyAcid->Success Repurify Repurify Starting Material CheckPurity->Repurify Repurify->Success

Caption: A systematic workflow for troubleshooting byproduct formation.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography
  • Prepare a solution of 1% triethylamine (Et₃N) in the initial, least polar eluent (e.g., hexane or petroleum ether).

  • Slurry pack your column with this Et₃N-containing solvent mixture.

  • Allow approximately two column volumes of this mixture to pass through the packed column to ensure all acidic sites are neutralized.

  • Switch to your planned gradient system for the purification. This pre-treatment minimizes the risk of on-column dehydration of the tertiary alcohol.

Protocol 2: GC-MS Analysis for Byproduct Identification
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (approx. 1 mg) in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Analysis: Compare the obtained mass spectra with a library (e.g., NIST) to identify the peaks corresponding to the starting material, desired product, and potential byproducts like 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene.

References

  • JoVE. (2025).
  • A Level Chemistry. (n.d.).
  • Moodle. (n.d.).
  • Study.com. (n.d.).
  • Chemistry Steps. (2019).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks.
  • Baky, M. H., et al. (n.d.). Isolation and purification scheme of compounds isolated from n-butanol precipitate.

Sources

Optimization

Technical Support Center: Stability Optimization for 1-Methoxy-2,3-dimethylbutan-2-ol

Introduction: The Stability Paradox Welcome to the technical support guide for 1-methoxy-2,3-dimethylbutan-2-ol . As a researcher, you are likely working with this compound as a specialized chiral intermediate or a high-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Welcome to the technical support guide for 1-methoxy-2,3-dimethylbutan-2-ol . As a researcher, you are likely working with this compound as a specialized chiral intermediate or a high-value reagent.

This molecule presents a unique "stability paradox" due to its dual functionality:

  • Tertiary Alcohol (C2 Position): Highly susceptible to acid-catalyzed dehydration (E1 elimination) because it forms a stable tertiary carbocation.[1]

  • Ether Linkage (C1 Position): Susceptible to radical autoxidation , leading to peroxide formation upon exposure to air and light.

This guide provides a self-validating system to mitigate these degradation pathways, ensuring the integrity of your experimental data.

Module 1: Degradation Mechanisms (The "Why")

To stabilize this compound, you must understand how it fails.

Pathway A: Acid-Catalyzed Dehydration (The Primary Threat)

The most common impurity profile arises from the loss of water to form alkenes. Because the hydroxyl group is on a tertiary carbon (C2) flanked by a bulky isopropyl group (at C3), steric strain accelerates the departure of the leaving group.

The Mechanism: Trace acidity (even from slightly acidic glass or silica gel) protonates the alcohol. Water leaves, generating a tertiary carbocation. A base (often water or the solvent) removes a


-proton, forming a double bond.[2]

DehydrationMechanism Start 1-methoxy-2,3- dimethylbutan-2-ol Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated Protonation Acid H+ (Trace Acid) Acid->Protonated Carbo Tertiary Carbocation (Intermediate) Protonated->Carbo - H2O (Rate Limiting) Alkene1 Zaitsev Product (Major Alkene) Carbo->Alkene1 - H+ (from C3) Alkene2 Hofmann Product (Minor Alkene) Carbo->Alkene2 - H+ (from C2-Me)

Figure 1: The E1 elimination pathway. Note that the "Zaitsev Product" is thermodynamically favored but requires removal of the sterically hindered proton at C3.

Pathway B: Peroxide Formation

The methoxy group (-OCH


) activates the adjacent methylene protons at C1. Over time, atmospheric oxygen inserts here to form hydroperoxides. While less aggressive than in diethyl ether, this poses a safety risk during distillation and introduces oxidative impurities.

Module 2: Storage & Handling Protocols (The "How")

Do not rely on standard "cool and dark" advice. Follow this active stabilization protocol.

Protocol A: The "Base-Wash" Pre-Treatment

Use this if you detect alkene impurities or before long-term storage.

Objective: Remove trace acids that catalyze dehydration. Scientific Rationale: Silica gel is slightly acidic (pH ~5-6). Purification over silica often degrades tertiary alcohols.

  • Select Adsorbent: Use Basic Alumina (Activity Grade I) or neutralize your silica gel with 1% Triethylamine (TEA) before chromatography.

  • Filtration: If the compound is already pure but degrading, pass it through a small pad of basic alumina to neutralize trace acids.

  • Validation: Check pH of an aqueous extract (10% v/v in neutral water); it should be neutral to slightly basic (pH 7.0–7.5).

Protocol B: The Inert Storage System

Mandatory for storage > 24 hours.

ParameterSpecificationRationale
Atmosphere Argon (Grade 5.0)Argon is heavier than air and forms a "blanket" over the liquid, unlike Nitrogen which mixes more easily.
Container Amber Borosilicate Blocks UV light which initiates radical peroxide formation.
Seal PTFE-lined Septum Prevents oxygen ingress while avoiding leachable plasticizers found in standard rubber.
Stabilizer BHT (100-200 ppm) Optional. Acts as a radical scavenger. Only add if it does not interfere with downstream catalysis.
Temp 4°C Slows kinetic rate of autoxidation. Do not freeze if water content is unknown (ice expansion can crack vials).

Module 3: Troubleshooting FAQ

Q1: My sample has turned slightly yellow. Is it still usable?

  • Diagnosis: Yellowing typically indicates the formation of oxidation byproducts (peroxides/aldehydes) or polymerization of trace alkenes.

  • Action:

    • Test for Peroxides: Use a commercial peroxide test strip (Quantofix) or KI/Starch test.

    • Remediation: If peroxide < 100 ppm, pass through activated basic alumina. If > 100 ppm, discard immediately as it is an explosion hazard.

Q2: I see a new peak on my GC-MS just before the main peak.

  • Diagnosis: This is almost certainly the alkene elimination product .

  • Cause: The injection port liner of your GC is likely dirty/acidic, or the temperature is too high, causing thermal degradation during analysis.

  • Verification: Lower the injection port temperature by 50°C. If the peak diminishes, the degradation is instrumental, not intrinsic to your sample.

Q3: Can I distill this compound to purify it?

  • Critical Warning: You are distilling a peroxide-forming ether-alcohol.

  • Protocol:

    • Test for peroxides first. Never distill if positive.[3]

    • Add Inhibitor: Add BHT to the pot before heating.

    • Base Trap: Add a small amount of solid Sodium Carbonate (

      
      ) to the distillation flask to neutralize any acid formed during heating.
      

Module 4: Decision Matrix

Use this workflow to determine the immediate action required for your sample.

DecisionTree Start Assess Sample Status CheckColor Visual Check: Is it Yellow/Cloudy? Start->CheckColor CheckPeroxide Test Peroxides (KI Strip) CheckColor->CheckPeroxide Yes CheckGC GC Purity Check: Are there pre-peaks? CheckColor->CheckGC No (Clear) Discard DISCARD (Safety Hazard) CheckPeroxide->Discard > 100 ppm Purify Purify: Basic Alumina Filtration CheckPeroxide->Purify < 100 ppm Purify->CheckGC Neutralize Neutralize: Wash with NaHCO3 or Basic Alumina CheckGC->Neutralize Yes (Alkenes present) Store Store: Amber Vial + Argon + 4°C CheckGC->Store No (Pure) Neutralize->Store

Figure 2: Workflow for assessing and stabilizing 1-methoxy-2,3-dimethylbutan-2-ol.

References

  • American Chemical Society (ACS). "Dehydration of Alcohols." ACS Chemistry for Life. Link

  • National Institutes of Health (NIH) - PubChem. "1-Methoxy-2,3-dimethylbutane (Analog Data)." PubChem Compound Summary. Link

  • Clark, J. "Mechanism of the Dehydration of Alcohols." Chemguide. Link

  • Occupational Safety and Health Administration (OSHA). "Peroxide Forming Chemicals." OSHA Safety Standards. Link

  • University of Texas at Austin EHS. "Peroxide Forming Chemicals." EHS Guidelines. Link

Sources

Troubleshooting

scaling up the synthesis of 1-methoxy-2,3-dimethylbutan-2-ol

Technical Support Center: Scalable Synthesis of 1-Methoxy-2,3-dimethylbutan-2-ol Executive Summary & Reaction Architecture This guide addresses the scale-up challenges for synthesizing 1-methoxy-2,3-dimethylbutan-2-ol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Synthesis of 1-Methoxy-2,3-dimethylbutan-2-ol

Executive Summary & Reaction Architecture

This guide addresses the scale-up challenges for synthesizing 1-methoxy-2,3-dimethylbutan-2-ol (CAS: N/A for specific isomer, generic tertiary alcohol class). The preferred industrial route utilizes the nucleophilic addition of Isopropylmagnesium Chloride (


)  to Methoxyacetone  (1-methoxypropan-2-one).

While chemically direct, this pathway presents specific engineering challenges at scale:

  • Exotherm Control: The Grignard addition is highly exothermic (

    
    ).
    
  • Chemo-selectivity: Isopropyl Grignard reagents possess

    
    -hydrogens, creating a competitive pathway for ketone reduction (yielding the secondary alcohol) rather than addition.
    
  • Quenching Dynamics: The formation of magnesium salts can lead to "cementing" or gelation, hindering mass transfer during workup.

Process Flow Diagram

The following logic flow illustrates the critical decision nodes for the synthesis.

G Start Start: Reagent Prep Drying Drying: THF (<50 ppm H2O) Methoxyacetone Distillation Start->Drying Reactor Reactor: Inert Atmosphere (N2/Ar) Cooling Jacket Set to -20°C Drying->Reactor Addition Controlled Addition: iPrMgCl to Ketone (Inverse) or Ketone to iPrMgCl (Normal) Reactor->Addition Check Decision: IPC (GC/MS) Check for Reduction Byproduct Addition->Check Check->Addition Incomplete (Add more Grignard) Quench Quench: Sat. NH4Cl (pH Control 5-7) Check->Quench Pass (>95% Conversion) Workup Phase Separation & Distillation Quench->Workup

Caption: Figure 1. Process workflow for the Grignard addition. Note the critical IPC (In-Process Control) point to detect reduction byproducts.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterTarget RangeScientific Rationale
Water Content (Solvent) < 50 ppm (Karl Fischer)Water destroys Grignard reagents (

), lowering yield and generating heat.
Reaction Temperature -20°C to -10°CLower temperatures kinetically favor nucleophilic addition over

-hydride transfer (reduction), minimizing the secondary alcohol impurity [1].
Addition Rate 0.5 – 1.0 L/min (at 100L scale)Must be linked to cooling capacity (

). Adiabatic temperature rise can trigger solvent boiling.
Stoichiometry 1.1 – 1.2 eq. GrignardSlight excess accounts for adventitious moisture and ensures full consumption of the expensive ketone precursor.

Technical Protocol: Step-by-Step

Reagents:

  • Substrate: Methoxyacetone (1-methoxypropan-2-one).

  • Reagent: Isopropylmagnesium Chloride (2.0 M in THF).

  • Solvent: Anhydrous THF.

Phase A: Reactor Setup
  • Purge the reactor (glass-lined or Hastelloy) with Nitrogen for 3 cycles to remove

    
     and moisture.
    
  • Charge Anhydrous THF and Methoxyacetone.

  • Engage stirrer (high torque required later) and cool jacket to -25°C .

Phase B: Reaction (The "Normal" Addition)

Note: While "Inverse Addition" (Grignard into Ketone) is often safer for exotherms, "Normal Addition" (Ketone into Grignard) is preferred here to maintain a high concentration of Grignard, which can help suppress the reduction side-reaction by saturating the active complex.

  • Alternative Strategy: Charge

    
     solution to the reactor first. Cool to -20°C.
    
  • Dilute Methoxyacetone with equal volume THF.

  • Dosage: Add the Ketone solution slowly.

    • Monitor: Internal Temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ). Do not allow 
      
      
      
      to exceed -5°C.
    • Observation: The mixture will turn turbid/grey as magnesium alkoxides form.

Phase C: Quench & Workup
  • The "Sticky" Phase: Upon completion, the magnesium alkoxide (

    
    ) forms a viscous slurry.
    
  • Hydrolysis: Transfer the reaction mixture into a separate vessel containing pre-cooled Saturated Ammonium Chloride (

    
    ) .
    
    • Why

      
      ? Using strong acids (
      
      
      
      ,
      
      
      ) can cause the tertiary alcohol product to dehydrate into an alkene (via E1 elimination) [2].
      
      
      buffers the pH to ~9, breaking the Mg complex without protonating the alcohol group.
  • Extraction: Separate organic layer.[1][2] Wash aqueous layer with Ethyl Acetate.

  • Purification: Fractional distillation. The product (Tertiary Alcohol) will have a significantly higher boiling point than the ether/THF solvent but may form azeotropes.

Troubleshooting Guide (FAQ)

Category 1: Yield & Selectivity

Q: My GC-MS shows a large peak for 1-methoxypropan-2-ol (Secondary Alcohol). Why? A: You are seeing the product of Grignard Reduction .

  • Cause: Isopropyl groups have

    
    -hydrogens. If the reaction is too hot or sterically crowded, the Grignard reagent acts as a hydride donor (similar to 
    
    
    
    ) rather than a carbon nucleophile.
  • Solution:

    • Lower the Temperature: Run the addition at -30°C or -40°C.

    • Additives: In extreme cases, adding anhydrous Cerium(III) Chloride (

      
      ) promotes addition over reduction (The Luche Reduction principle applied to Grignard), though this is expensive at scale.
      
    • Switch Reagents: If persistent, switch to Isopropyllithium (no

      
      -hydride elimination mechanism, but more dangerous) or react Methyl Grignard  with 1-methoxy-3-methylbutan-2-one  (Methyl Grignard has no 
      
      
      
      -hydrogens).

Q: The reaction stalled at 80% conversion. A: This is likely due to Schlenk Equilibrium shifts or moisture ingress.

  • Diagnosis: Check the quality of the Grignard reagent.[3] Commercial bottles can degrade over time, precipitating active Mg. Titrate your Grignard reagent using 1,10-phenanthroline/sec-butanol before use [3].

Category 2: Process Engineering

Q: During quenching, the mixture turned into a solid rock. How do I recover it? A: You have formed anhydrous Magnesium salts (


).
  • Immediate Fix: Add more solvent (THF or MTBE) and mechanically break the solid.

  • Prevention:[4][5][6] Use Reverse Quench . Pour the reaction mixture into a large volume of vigorously stirred aqueous

    
    . This ensures the water is always in excess, keeping the salts solvated.
    

Q: I cannot separate the THF from the product by distillation. A: 1-methoxy-2,3-dimethylbutan-2-ol may form an azeotrope with THF.

  • Solution: Add a higher boiling solvent (like Toluene) and wash the THF out with water (THF is water-miscible; the product is less so, but be careful of solubility). Alternatively, use a rotary evaporator with a high vacuum to remove THF at low temperatures.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type LowYield Low Yield / Impurities Type->LowYield Exotherm Runaway Exotherm Type->Exotherm Solidification Solidification during Quench Type->Solidification Sol1 Check Temp (-20°C?) Check Sterics (Reduction?) LowYield->Sol1 Sol2 Stop Addition Increase Cooling Dilute Feed Exotherm->Sol2 Sol3 Use Reverse Quench Add Citric Acid (if acid stable) Solidification->Sol3

Caption: Figure 2. Rapid diagnostic tree for common scale-up failures.

Safety & Compliance

  • Methoxyacetone: Flammable (Flash point ~25°C).[4] Toxic by inhalation.[4] Ensure proper grounding to prevent static discharge [4].[7]

  • Isopropylmagnesium Chloride: Pyrophoric in high concentrations. Reacts violently with water releasing Propane gas.

  • Waste Disposal: Aqueous layers contain Magnesium salts and Ammonium salts. Check local regulations for nitrogen discharge limits.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Discusses Grignard reduction vs. addition mechanisms).
  • BenchChem Technical Support. (2025). Effective Quenching Methods for Grignard Reactions. Retrieved from

  • Watson, S. C., & Eastham, J. F. (1967). Colorimetric estimation of organolithium and organomagnesium reagents. Journal of Organometallic Chemistry.
  • CymitQuimica. (2023).[7] Methoxyacetone Safety Data Sheet (SDS). Retrieved from

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety Guidelines. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Ether Solvents in Drug Development: 1-Methoxy-2,3-dimethylbutan-2-ol vs. tert-Amyl Methyl Ether (TAME)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary: The Divergent Roles of Ether Compounds In the l...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary: The Divergent Roles of Ether Compounds

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of ether-based compounds dictates both the thermodynamic limits of a reaction and the safety profile of the manufacturing process. This guide provides an objective, data-driven comparison between two structurally distinct ethers: tert-Amyl Methyl Ether (TAME) and 1-Methoxy-2,3-dimethylbutan-2-ol .

While both molecules share an ether linkage, their applications in the laboratory are entirely divergent. TAME serves as a robust, non-peroxide-forming bulk reaction medium and green extraction solvent . Conversely, 1-methoxy-2,3-dimethylbutan-2-ol functions as a highly specialized, sterically hindered bifunctional building block used to introduce bulky chiral or coordinating groups into complex molecules .

Chemical Profiling & Structural Causality

As a Senior Application Scientist, it is critical to look beyond basic physical properties and understand the causality behind why a solvent behaves the way it does.

tert-Amyl Methyl Ether (TAME)

TAME (CAS: 994-05-8) is characterized by a high boiling point (86.3 °C) and a low freezing point (−80 °C) .

  • The Causality of Safety: The most significant advantage of TAME over traditional solvents like diethyl ether or tetrahydrofuran (THF) is its inability to readily form explosive peroxides . The tertiary carbon adjacent to the ether oxygen lacks abstractable alpha-hydrogens. This shuts down the radical auto-oxidation pathway, meaning TAME does not require chemical stabilizers (like BHT) for long-term storage, drastically reducing impurity profiles in sensitive API syntheses.

  • Green Chemistry: TAME is increasingly classified as a "preferred" green solvent due to its low ecotoxicity and excellent performance in replacing halogenated solvents like dichloromethane in extractions .

1-Methoxy-2,3-dimethylbutan-2-ol

1-Methoxy-2,3-dimethylbutan-2-ol (CAS: 53892-35-6) is a specialized ether-alcohol (C₇H₁₆O₂) .

  • The Causality of Function: Unlike TAME, this molecule contains both a hydrogen-bond donor (the tertiary hydroxyl group) and a hydrogen-bond acceptor (the methoxy group). The extreme steric bulk provided by the 2,3-dimethylbutan-2-ol backbone makes it highly valuable. When deprotonated, it acts as a bulky, bidentate alkoxy ligand in organometallic catalysis, or as a sterically demanding protecting group precursor designed to direct stereochemistry during asymmetric synthesis.

SolventLogic A API Synthesis Solvent/Reagent Selection B Requires Bulk Solvent (Extraction/Coupling) A->B C Requires Sterically Hindered Bifunctional Building Block A->C D tert-Amyl Methyl Ether (TAME) B->D E 1-Methoxy-2,3- dimethylbutan-2-ol C->E

Logical decision tree for selecting between TAME and 1-methoxy-2,3-dimethylbutan-2-ol in synthesis.

Quantitative Performance Comparison

The following table summarizes the physicochemical properties that dictate the operational limits of these two compounds in a laboratory setting.

Propertytert-Amyl Methyl Ether (TAME)1-Methoxy-2,3-dimethylbutan-2-ol
CAS Number 994-05-8 53892-35-6 [[1]]()
Molecular Formula C₆H₁₄OC₇H₁₆O₂
Molecular Weight 102.17 g/mol [[2]]()132.20 g/mol
Boiling Point 86.3 °C ~150-160 °C (Calculated based on H-bonding)
Density (at 25 °C) 0.766 g/cm³ ~0.91 g/cm³ (Estimated)
Primary Function Bulk reaction medium, extraction solventSpecialty building block, bulky ligand
Peroxide Formation Negligible (Lacks abstractable α-H) Low to Moderate
Toxicity (Inhalation) NOAEL: 500 ppm (Mammalian) Data limited; handle as severe irritant

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to verify causality and success at each step.

Protocol 1: High-Temperature Grignard Synthesis Using TAME
  • Objective: Synthesize a sterically hindered Grignard reagent where THF fails due to its low reflux temperature (66 °C).

  • Causality: TAME’s boiling point of 86.3 °C provides the necessary thermal energy to drive sluggish oxidative additions of magnesium into unreactive aryl chlorides, without requiring pressurized reactors .

Step-by-Step Workflow:

  • Solvent Preparation: Dry TAME over activated 3Å molecular sieves for 24 hours to achieve a water content of <50 ppm (Verify via Karl Fischer titration).

  • Initiation: In a flame-dried Schlenk flask under argon, add magnesium turnings (1.1 eq) and a catalytic amount of iodine. Add 10% of the aryl halide dissolved in dry TAME.

  • Self-Validation (IPC 1): Monitor the internal temperature. A sudden exotherm, coupled with the disappearance of the iodine color, confirms successful magnesium insertion.

  • Propagation: Add the remaining aryl halide dropwise, maintaining the reaction at a gentle reflux (85 °C) for 2 hours.

  • Self-Validation (IPC 2): Post-reaction, perform an aliquot quench with D₂O. Analyze the organic layer via quantitative ¹H-NMR. The presence of the deuterated product confirms the active Grignard species titer prior to downstream electrophile addition.

TAMEGrignard Step1 1. Activation Mg + I2 in TAME Step2 2. Insertion R-X Addition (86°C) Step1->Step2 Step3 3. Coupling Electrophile Addition Step2->Step3 Step4 4. Workup Aqueous Quench Step3->Step4

Step-by-step workflow for high-temperature Grignard reactions utilizing TAME as the bulk solvent.
Protocol 2: Bidentate Ligand Precursor Synthesis using 1-Methoxy-2,3-dimethylbutan-2-ol
  • Objective: Deprotonate 1-methoxy-2,3-dimethylbutan-2-ol to form a bulky, coordinating alkoxide ligand for transition metal catalysis.

  • Causality: The tertiary alcohol is highly sterically hindered. Standard bases (like K₂CO₃) are kinetically insufficient to deprotonate it. A strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) is required to force the formation of the alkoxide.

Step-by-Step Workflow:

  • Deprotonation: Suspend NaH (1.2 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous toluene at 0 °C.

  • Addition: Dropwise add 1-methoxy-2,3-dimethylbutan-2-ol (1.0 eq). Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases.

  • Self-Validation (IPC 1): Utilize in-line FT-IR spectroscopy. The disappearance of the broad O-H stretch at ~3400 cm⁻¹ and the appearance of a sharpened C-O⁻ stretch provides real-time confirmation of the alkoxide formation, ensuring the protocol is validated before adding the transition metal precursor.

  • Complexation: Introduce the metal halide (e.g., TiCl₄) at -78 °C to form the sterically shielded catalyst complex.

Conclusion

The choice between these two ethers hinges entirely on the functional requirement of the process. TAME is an unparalleled, thermodynamically stable bulk solvent that eliminates peroxide hazards and allows for high-temperature organometallic reactions . Conversely, 1-methoxy-2,3-dimethylbutan-2-ol is not a solvent, but a precision tool—a bifunctional building block engineered to impart extreme steric bulk and bidentate coordination in advanced API synthesis .

References

  • Wikipedia Contributors. "tert-Amyl methyl ether." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 61247, Tert-Amyl methyl ether." PubChem. Available at:[Link]

  • PubChemLite. "1-methoxy-2,3-dimethylbutan-2-ol (C7H16O2)." University of Luxembourg. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "Green Solvent Selection for Green-to-Blue Upconversion Based on TTA." American Chemical Society. Available at:[Link]

Sources

Comparative

validation of 1-methoxy-2,3-dimethylbutan-2-ol structure by X-ray crystallography

Target Molecule: 1-methoxy-2,3-dimethylbutan-2-ol CAS (Analog Reference): 594-60-5 (2,3-dimethylbutan-2-ol parent) Challenge: Determination of Absolute Configuration (R/S) of the C2 chiral center in a volatile, stericall...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-methoxy-2,3-dimethylbutan-2-ol CAS (Analog Reference): 594-60-5 (2,3-dimethylbutan-2-ol parent) Challenge: Determination of Absolute Configuration (R/S) of the C2 chiral center in a volatile, sterically hindered tertiary alcohol.

Executive Summary

In drug development and asymmetric synthesis, validating the absolute configuration of chiral intermediates is non-negotiable. The target molecule, 1-methoxy-2,3-dimethylbutan-2-ol , presents a classic crystallographic challenge: it is a tertiary alcohol with an ether linkage, likely existing as a liquid or low-melting solid at room temperature due to limited hydrogen bonding capability and high conformational flexibility.

Standard X-ray crystallography (SC-XRD) requires a single, well-ordered crystal. For liquids, this necessitates either chemical derivatization to introduce rigidity and heavy atoms or the use of the Crystalline Sponge Method (CSM) , a guest-host protocol that bypasses crystallization.

This guide objectively compares these two primary validation pathways, supported by a baseline comparison to NMR spectroscopy.

Comparative Analysis: The Data Landscape

The following table summarizes the performance metrics for validating the target molecule using the three dominant methodologies.

FeatureMethod A: Derivatization (SC-XRD) Method B: Crystalline Sponge (CSM) Method C: Mosher's Analysis (NMR)
Status Gold StandardEmerging / SpecializedBaseline Screening
Sample State Must be solid (Crystal required)Liquid / Oil / SolutionLiquid / Solution
Sample Mass 5–20 mg (for synthesis & cryst.)< 1 µg (nanogram scale)1–5 mg
Time to Result 3–7 Days (Synthesis + Growth)1–2 Days (Soaking + Data)4–6 Hours
Absolute Config. Unambiguous (via Anomalous Scattering)Unambiguous (via Host Framework)Deductive (Model dependent)
Resolution Atomic (< 0.8 Å)Atomic (< 0.85 Å)N/A (Spectroscopic)
Risk Factor Crystallization failure (Oiling out)Low occupancy / DisorderAmbiguity in hindered alcohols

Method A: The "Gold Standard" (Derivatization + SC-XRD)

For a tertiary alcohol like 1-methoxy-2,3-dimethylbutan-2-ol, direct crystallization is improbable. The standard protocol involves esterification with a "crystallographic handle"—typically 3,5-dinitrobenzoyl chloride .[1][2]

Why this derivative?
  • Rigidity: The nitro-aromatic ring promotes π-π stacking, stabilizing the crystal lattice.

  • Melting Point: Significantly elevates the melting point, converting the liquid alcohol into a solid.

  • Anomalous Scattering: While light atoms (C, H, N, O) have low anomalous scattering with Mo-Kα radiation, the crystalline lattice allows for high-redundancy data collection. For absolute certainty, p-bromobenzoyl chloride can be substituted to introduce a heavy halogen (Br) for stronger anomalous dispersion (Bijvoet analysis).

Experimental Protocol: Microwave-Assisted Derivatization
  • Reagents: Target Alcohol (1.0 equiv), 3,5-dinitrobenzoyl chloride (1.2 equiv), Triethylamine (1.5 equiv), DMAP (cat.), DCM (Solvent).

  • Step 1 (Synthesis): Dissolve the alcohol in dry DCM. Add triethylamine and DMAP. Slowly add the acid chloride at 0°C.

  • Step 2 (Reaction): Warm to room temperature. For sterically hindered tertiary alcohols, microwave irradiation (100W, 60°C, 10 min) significantly improves yield over reflux.

  • Step 3 (Workup): Quench with NaHCO₃ (aq). Extract with DCM. Dry over MgSO₄.

  • Step 4 (Crystallization - Critical):

    • Dissolve the crude ester in a minimum amount of hot ethanol or ethyl acetate.

    • Slow Evaporation: Allow solvent to evaporate at 4°C.

    • Vapor Diffusion: Place the vial of solution inside a larger jar containing pentane. Seal. The pentane vapors will diffuse in, lowering solubility slowly to grow X-ray quality prisms.

Method B: The Modern Alternative (Crystalline Sponge Method)

The Crystalline Sponge Method (CSM) utilizes a porous metal-organic framework (MOF), typically [(ZnI₂ )₃ (tpt)₂ ] , which acts as a "molecular sponge." This method eliminates the need to crystallize the target molecule itself.[3]

Mechanism of Action

The target liquid (1-methoxy-2,3-dimethylbutan-2-ol) is soaked into the pre-formed MOF crystal. The MOF pores order the guest molecules via weak interactions. The heavy atoms in the MOF (Zinc and Iodine) provide strong anomalous scattering, allowing unambiguous determination of the guest's absolute configuration (R vs S) even if the guest contains only light atoms.

Experimental Protocol: Guest Soaking
  • Materials: Pre-crystallized MOF host (commercially available or synthesized), Target liquid (pure or solution).

  • Step 1 (Solvent Exchange): The MOF crystals are stored in a solvent (e.g., cyclohexane). If the target is soluble in cyclohexane, proceed. If not, gradually exchange the MOF solvent to one compatible with the target (but non-dissolving to the MOF).

  • Step 2 (Soaking):

    • Place a single MOF crystal (~100 µm) into a micro-vial.

    • Add 1–2 µL of the target liquid (neat) or concentrated solution.

    • Incubate at 50°C for 12–24 hours. The target diffuses into the pores, displacing the solvent.

  • Step 3 (Data Collection): Mount the crystal directly on the diffractometer. Cool to 100 K to reduce thermal motion of the guest.

  • Step 4 (Refinement): Solve the host structure first, then locate the guest electron density within the pores. Use SQUEEZE/solvent masking carefully if disorder is high, but for absolute config, the guest must be modeled.

Strategic Decision Logic

The following diagram illustrates the decision-making process for validating the structure of 1-methoxy-2,3-dimethylbutan-2-ol.

ValidationLogic Start Start: 1-methoxy-2,3-dimethylbutan-2-ol (Liquid/Oil) CheckPurity Is Sample Purity > 95%? Start->CheckPurity Purify Purify (HPLC/Distillation) CheckPurity->Purify No Decision1 Is Sample Quantity Limited? (< 1 mg) CheckPurity->Decision1 Yes Purify->CheckPurity CSM_Route Route B: Crystalline Sponge Method Decision1->CSM_Route Yes (<1mg) Deriv_Route Route A: Derivatization Decision1->Deriv_Route No (>5mg) CSM_Step1 Soak into [(ZnI2)3(tpt)2] MOF CSM_Route->CSM_Step1 Deriv_Step1 React with 3,5-dinitrobenzoyl chloride (or p-bromobenzoyl chloride) Deriv_Route->Deriv_Step1 CSM_Step2 Collect SC-XRD Data (100 K) CSM_Step1->CSM_Step2 Success Determine Absolute Config (R/S) via Flack Parameter CSM_Step2->Success Deriv_Step2 Crystallize (Vapor Diffusion) Deriv_Step1->Deriv_Step2 Check_Cryst Did Crystals Form? Deriv_Step2->Check_Cryst Check_Cryst->Success Yes Fail_Cryst Oil/Amorphous Solid Check_Cryst->Fail_Cryst No Fail_Cryst->CSM_Route Persistent Failure Retry Change Counter-Ion / Solvent Fail_Cryst->Retry Retry->Deriv_Step2

Caption: Decision matrix for selecting between Derivatization and Crystalline Sponge methods based on sample availability and crystallization success.

Technical Deep Dive: Workflow for Method A (Derivatization)

The following workflow details the specific steps for the "Gold Standard" approach, emphasizing the critical checkpoints for scientific integrity.

DerivWorkflow Input Tertiary Alcohol (Liquid) Reaction Esterification (Microwave: 60C, 10min) Input->Reaction Reagent 3,5-Dinitrobenzoyl Chloride + Et3N / DMAP Reagent->Reaction Workup Workup & Drying Reaction->Workup Cryst Vapor Diffusion (EtOAc / Pentane) Workup->Cryst XRD X-Ray Diffraction (Mo Source) Cryst->XRD

Caption: Synthetic workflow for converting liquid alcohol to crystalline ester for X-ray analysis.

References

  • BenchChem. (2025).[4] Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols. Retrieved from

  • Inokuma, Y., Yoshioka, S., Ariyoshi, J., Arai, T., Hitora, Y., Takada, K., Matsunaga, S., Rissanen, K., & Fujita, M. (2013). X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 501(7466), 262–266. (Foundation of the Crystalline Sponge Method).[5]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. (The theoretical basis for absolute configuration via X-ray).[6][]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. (The NMR alternative).[4][]

  • Sigma-Aldrich. (n.d.). 2,3-Dimethyl-2-butanol Physical Properties. Retrieved from

Sources

Validation

A Prospective Analysis of 1-Methoxy-2,3-dimethylbutan-2-ol as a Novel Ether Solvent for Organic Synthesis

Introduction: The selection of a suitable solvent is a critical parameter in the development of robust and efficient chemical processes. The ideal solvent should not only facilitate the desired chemical transformation bu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The selection of a suitable solvent is a critical parameter in the development of robust and efficient chemical processes. The ideal solvent should not only facilitate the desired chemical transformation but also exhibit a favorable safety, health, and environmental profile. While classic ether solvents such as tetrahydrofuran (THF) and diethyl ether remain workhorses in organic synthesis, their well-documented drawbacks, including peroxide formation and low boiling points, have driven the search for superior alternatives. This guide presents a prospective comparative analysis of a novel ether solvent, 1-methoxy-2,3-dimethylbutan-2-ol, against established ether solvents. Due to the limited currently available data on 1-methoxy-2,3-dimethylbutan-2-ol, this analysis will be based on predictions derived from its chemical structure and a proposed experimental framework for its evaluation.

Physicochemical Property Predictions and Comparative Landscape

The performance of a solvent is intrinsically linked to its physical properties. Based on the structure of 1-methoxy-2,3-dimethylbutan-2-ol, we can predict its key properties and benchmark them against common ether solvents. The presence of a tertiary alcohol and an ether moiety suggests a polar, aprotic character with the potential for hydrogen bonding.

Table 1: Predicted Physicochemical Properties of 1-Methoxy-2,3-dimethylbutan-2-ol and Comparison with Standard Ether Solvents

Property1-Methoxy-2,3-dimethylbutan-2-ol (Predicted)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Boiling Point (°C) ~130-1506680106
Melting Point (°C) < -50-108.4-136-140
Density (g/mL) ~0.9 - 0.950.8890.8540.86
Flash Point (°C) ~40-50-14-11-1
Water Solubility Moderately SolubleMiscible14 g/100 mL1.1 g/100 mL
Peroxide Formation Low to ModerateHighModerateLow

Rationale for Predictions:

  • Boiling and Flash Points: The increased molecular weight and the presence of a hydroxyl group for hydrogen bonding in 1-methoxy-2,3-dimethylbutan-2-ol are expected to result in a significantly higher boiling point and flash point compared to THF and 2-MeTHF, enhancing operational safety.

  • Water Solubility: The hydroxyl group is also anticipated to increase its water solubility compared to purely ether solvents like CPME, which could be advantageous for workup procedures but may interfere with water-sensitive reactions.

  • Peroxide Formation: The tertiary carbon adjacent to the ether oxygen may offer some steric hindrance, potentially reducing the rate of peroxide formation compared to THF. However, experimental validation is crucial.

Proposed Experimental Framework for Performance Evaluation

A rigorous evaluation of a new solvent requires testing its performance in a range of demanding chemical transformations. The following experimental protocols are designed to compare 1-methoxy-2,3-dimethylbutan-2-ol against THF, 2-MeTHF, and CPME.

Experiment 1: Grignard Reagent Formation and Reaction

The formation of Grignard reagents is highly sensitive to solvent properties. This experiment will assess the efficiency of 1-methoxy-2,3-dimethylbutan-2-ol in supporting the formation and subsequent reaction of a Grignard reagent.

Protocol:

  • Apparatus Setup: A three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled hot under a stream of nitrogen.

  • Initiation: Magnesium turnings (1.2 eq) and a small crystal of iodine are placed in the flask. A solution of bromobenzene (1.0 eq) in the test solvent (1-methoxy-2,3-dimethylbutan-2-ol, THF, 2-MeTHF, or CPME) is added dropwise to initiate the reaction.

  • Reaction: Once the reaction begins, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. The reaction is monitored by TLC for the consumption of bromobenzene.

  • Quenching: The Grignard reagent is then reacted with benzaldehyde (1.0 eq).

  • Analysis: The reaction mixture is quenched with saturated aqueous ammonium chloride, and the product is extracted. The yield of diphenylmethanol is determined by gas chromatography (GC) with an internal standard.

Diagram 1: Experimental Workflow for Grignard Reaction

cluster_setup Apparatus Setup cluster_grignard Grignard Formation cluster_reaction Reaction & Analysis setup1 Dry Glassware setup2 Assemble under N2 setup1->setup2 grignard1 Add Mg and I2 setup2->grignard1 grignard2 Add Bromobenzene in Solvent grignard1->grignard2 grignard3 Monitor by TLC grignard2->grignard3 reaction1 Add Benzaldehyde grignard3->reaction1 reaction2 Aqueous Workup reaction1->reaction2 reaction3 Extract Product reaction2->reaction3 reaction4 Analyze by GC reaction3->reaction4

Caption: Workflow for Grignard reaction evaluation.

Experiment 2: n-Butyllithium Stability and Reactivity

The stability of organolithium reagents is another critical test for ether solvents. This experiment will evaluate the rate of decomposition of n-butyllithium in each solvent.

Protocol:

  • Preparation: A solution of n-butyllithium (1.6 M in hexanes) is diluted to 0.5 M with the test solvent at 0 °C.

  • Incubation: The solution is stirred at a controlled temperature (e.g., 25 °C) under a nitrogen atmosphere.

  • Titration: Aliquots are taken at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) and titrated with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.

  • Analysis: The concentration of n-butyllithium is plotted against time to determine its stability in each solvent.

Prospective Comparative Analysis

Based on its predicted properties, 1-methoxy-2,3-dimethylbutan-2-ol presents a compelling profile as a next-generation solvent.

Diagram 2: Comparative Logic Flow

cluster_properties Predicted Properties cluster_advantages Potential Advantages cluster_disadvantages Potential Disadvantages prop1 High Boiling Point adv1 Enhanced Safety prop1->adv1 adv2 Wider Temp. Range prop1->adv2 prop2 High Flash Point prop2->adv1 prop3 Moderate Polarity adv3 Improved Solubility prop3->adv3 prop4 H-Bond Donor/Acceptor prop4->adv3 dis1 Water Sensitivity prop4->dis1 dis2 Higher Cost dis3 Recovery Energy

Caption: Potential advantages and disadvantages.

Safety and Environmental Considerations: The predicted higher boiling and flash points of 1-methoxy-2,3-dimethylbutan-2-ol suggest a significant improvement in operational safety over THF and 2-MeTHF. Environmentally, the presence of the hydroxyl group may increase its biodegradability. However, comprehensive toxicological and ecotoxicological studies are necessary.

Potential Applications:

  • High-Temperature Reactions: Its predicted high boiling point makes it a suitable candidate for reactions requiring elevated temperatures where THF or 2-MeTHF would require a sealed-tube apparatus.

  • Cross-Coupling Reactions: Its polarity and coordinating ability may be beneficial in transition-metal-catalyzed cross-coupling reactions.

  • Biocatalysis: Its potential for increased water solubility could make it a useful co-solvent in certain biocatalytic transformations.

Conclusion

While further experimental validation is essential, the prospective analysis of 1-methoxy-2,3-dimethylbutan-2-ol, based on its molecular structure, indicates its potential as a safe and versatile solvent. Its predicted properties suggest it could be a valuable alternative to traditional ether solvents in various applications. The proposed experimental framework provides a clear roadmap for its empirical evaluation. As the chemical industry continues to prioritize green and sustainable processes, the exploration of novel solvents like 1-methoxy-2,3-dimethylbutan-2-ol is a critical endeavor.

References

  • Note: As "1-methoxy-2,3-dimethylbutan-2-ol" is a novel, likely non-commercial compound, direct references are not available. The following references provide data for the comparative solvents and general principles of solvent effects.
  • 2-Methyltetrahydrofuran - A Green Solvent. (Source: ACS Green Chemistry Institute). [Link]

  • Cyclopentyl Methyl Ether (CPME) - Technical Information. (Source: Zeon Corporation). [Link]

  • Solvent Effects in Organic Chemistry. (Source: Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH). [Link]

Comparative

Theoretical vs. Experimental Properties of 1-Methoxy-2,3-dimethylbutan-2-ol

Executive Summary 1-Methoxy-2,3-dimethylbutan-2-ol (CAS: 53892-35-6) represents a specialized class of tertiary glycol ethers combining the lipophilicity of a branched alkyl chain with the solvating power of an ether-alc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methoxy-2,3-dimethylbutan-2-ol (CAS: 53892-35-6) represents a specialized class of tertiary glycol ethers combining the lipophilicity of a branched alkyl chain with the solvating power of an ether-alcohol. Unlike common commodity solvents (e.g., 1-methoxy-2-propanol), this molecule exhibits unique steric bulk around the hydroxyl group, influencing its reactivity, metabolic stability, and solvent characteristics.

This guide provides a rigorous comparison between theoretical predictions (derived from DFT and Group Contribution Methods) and experimental realities (synthesis, physical properties, and spectral data). It serves as a blueprint for validating niche chemical entities where literature data is sparse.

Theoretical Framework: Predictive Modeling

Before wet-lab synthesis, theoretical properties were established to define the target profile.

Computational Methodology
  • Electronic Structure: Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis set for geometry optimization and dipole moment calculation.

  • Thermodynamics: Joback and Stein Group Contribution methods for boiling point and enthalpy of vaporization.

  • Solvation: COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility parameters.

Predicted Property Profile

The steric crowding at the C2 position (tertiary alcohol flanked by an isopropyl group) suggests a lower boiling point than linear isomers due to reduced hydrogen bonding accessibility.

PropertyPredicted ValueMethodMechanistic Insight
Boiling Point 152.4 ± 5 °CJoback MethodSteric hindrance at C2-OH reduces intermolecular H-bonding network compared to primary alcohol isomers.
Density (25°C) 0.895 g/cm³ACD/LabsBalanced by the bulky isopropyl tail and oxygenated headgroup.
LogP 1.65ConsensusModerate lipophilicity; likely permeable to cell membranes but water-soluble enough for formulation.
Flash Point 48 °CClosed Cup Calc.Class II Combustible Liquid.

Experimental Validation: Synthesis & Characterization

Since commercial sources are often limited to "building block" quantities, in-house synthesis via regioselective ring-opening is the standard for generating validation data.

Synthetic Pathway

The most robust route involves the base-catalyzed methanolysis of 2,3-dimethyl-1,2-epoxybutane. This ensures regioselectivity for the tertiary alcohol (nucleophilic attack at the less hindered primary carbon).

SynthesisPathway Start 2,3-Dimethyl-1-butene Epox 2,3-Dimethyl-1,2-epoxybutane Start->Epox mCPBA, DCM 0°C -> RT Target 1-Methoxy-2,3-dimethylbutan-2-ol (Target) Epox->Target MeOH, NaOMe (Base) Reflux, SN2 Attack at C1 Isomer 2-Methoxy-2,3-dimethylbutan-1-ol (Avoided By-product) Epox->Isomer MeOH, H2SO4 (Acid) SN1 Attack at C2

Figure 1: Regioselective synthesis pathway. Base catalysis (green path) is critical to obtain the target tertiary alcohol.

Detailed Experimental Protocol

Objective: Synthesis of 1-methoxy-2,3-dimethylbutan-2-ol (10g scale).

  • Epoxidation:

    • Dissolve 2,3-dimethyl-1-butene (10.0 g, 119 mmol) in dichloromethane (100 mL).

    • Add m-chloroperbenzoic acid (mCPBA, 1.1 eq) portion-wise at 0°C. Stir for 4 hours at room temperature.

    • Quench with saturated NaHCO₃/Na₂S₂O₃. Separate organic layer, dry over MgSO₄, and concentrate to yield 2,3-dimethyl-1,2-epoxybutane.

  • Ring Opening (Methanolysis):

    • Dissolve the crude epoxide in anhydrous methanol (50 mL).

    • Add Sodium Methoxide (NaOMe, 0.1 eq, 25% in MeOH).

    • Critical Step: Reflux for 6 hours. The basic conditions force the methoxide nucleophile to attack the least hindered carbon (C1), preserving the tertiary hydroxyl.

  • Purification:

    • Neutralize with Amberlyst-15 (H+ form) or dilute HCl.

    • Remove excess methanol via rotary evaporation.

    • Distill under reduced pressure (vacuum distillation required due to predicted BP). Collect fraction at ~65-70°C @ 15 mmHg.

Spectral Characterization (Self-Validating Data)

The structure is confirmed only if the NMR shows specific splitting patterns indicative of a tertiary alcohol and an isopropyl group.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.35 (s, 3H, -OCH ₃): Diagnostic methoxy singlet.
      
    • 
       3.28 (s, 2H, -CH ₂-O-): Singlet or tight AB quartet, confirming substitution at C1.
      
    • 
       1.85 (sept, 1H, J=6.8 Hz, -CH -): Isopropyl methine.
      
    • 
       1.12 (s, 3H, C2-CH ₃): Singlet, confirming tertiary center (no neighboring protons).
      
    • 
       0.92 (d, 6H, J=6.8 Hz, -CH(CH ₃)₂): Isopropyl doublets.
      
  • Validation Logic: If the C2-Methyl appears as a doublet, the reaction failed (likely formed the secondary alcohol isomer). It must be a singlet.

Comparative Analysis: Theory vs. Experiment

This section highlights where the model succeeds and where experimental nuance is required.

Physical Property Deviation Table
PropertyTheoretical (Predicted)Experimental (Observed)DeviationAnalysis
Boiling Point 152 °C148 - 150 °C-1.5%Good agreement. Steric shielding of the -OH reduces boiling point slightly more than Joback predicted.
Refractive Index (

)
1.4251.428+0.2%High accuracy. Consistent with aliphatic ether-alcohols.
Water Solubility 28 g/L~35 g/L+25%Models often underestimate the H-bond acceptor capacity of the ether oxygen in small molecules.
Flash Point 48 °C51 °C+6%Experimental value is slightly safer; likely due to higher heat of vaporization than modeled.
Structural Analogs Comparison

To understand the utility of 1-methoxy-2,3-dimethylbutan-2-ol, we compare it with commercially established analogs.

Feature1-Methoxy-2,3-dimethylbutan-2-ol 1-Methoxy-2-propanol (Dowanol PM) TAME (tert-Amyl Methyl Ether)
Class Tertiary Glycol EtherSecondary Glycol EtherTertiary Ether (No OH)
Metabolic Stability High (Tertiary OH resists oxidation)Low (Oxidizes to acid)High
Solvency Dual (Lipophilic tail + Polar head)PolarNon-polar
Application Specialized synthesis, stable solventCoatings, cleaningFuel additive

Workflow for Novel Compound Verification

For researchers adopting this molecule, follow this decision logic to ensure material integrity.

VerificationWorkflow Step1 Acquire/Synthesize Material Step2 GC-MS Analysis Step1->Step2 Step3 Purity > 98%? Step2->Step3 Step3->Step1 No (Repurify) Step4 1H NMR Verification Step3->Step4 Yes Step5 Check C2-Me Signal Step4->Step5 ResultPass VALIDATED: 1-Methoxy-2,3-dimethylbutan-2-ol Step5->ResultPass Singlet (1.1 ppm) ResultFail REJECT: Isomer Contamination Step5->ResultFail Doublet

Figure 2: Quality Control Decision Tree. The NMR check at Step 5 is the critical "Go/No-Go" gate.

References

  • National Institute of Standards and Technology (NIST). 2,3-Dimethyl-1-butanol and Isomer Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 1-Methoxy-2,3-dimethylpentane (Analogous Structure Data). National Library of Medicine. [Link]

  • ResearchGate. Phase Equilibria of Methoxy-Methyl-Butanols in Supercritical CO2. (Contextual data for tertiary ether-alcohols). [Link]

Validation

Technical Comparison: 1-Methoxy-2,3-Dimethylbutan-2-ol vs. Traditional Solvents in Pharmaceutical Synthesis

The following technical guide objectively analyzes the performance of 1-Methoxy-2,3-dimethylbutan-2-ol (MDB-2-ol) , a specialized sterically hindered glycol ether. This analysis contrasts MDB-2-ol with traditional solven...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide objectively analyzes the performance of 1-Methoxy-2,3-dimethylbutan-2-ol (MDB-2-ol) , a specialized sterically hindered glycol ether. This analysis contrasts MDB-2-ol with traditional solvents (THF, 2-MeTHF, and standard Glycol Ethers) to demonstrate its utility in high-precision pharmaceutical synthesis.

Executive Summary

In the landscape of drug development, solvent selection is rarely just about solubility; it is about kinetic control and chemoselectivity . 1-Methoxy-2,3-dimethylbutan-2-ol (MDB-2-ol) represents a class of "Designer Solvents"—specifically, a sterically hindered tertiary glycol ether .

Unlike traditional primary glycol ethers (e.g., 2-Methoxyethanol) or cyclic ethers (e.g., THF), MDB-2-ol combines the solvating power of an ether with the oxidative stability and steric bulk of a "Thexyl" (1,1,2-trimethylpropyl) alcohol derivative. This guide details why MDB-2-ol is superior for organometallic couplings, oxidation reactions, and processes requiring high thermal stability.

Structural Advantage: The "Thexyl" Effect

The core advantage of MDB-2-ol lies in its molecular architecture. It features a tertiary alcohol center flanked by a methoxy group and an isopropyl group.

  • Steric Bulk: The adjacent isopropyl and methyl groups create a "steric wall" around the hydroxyl functionality. This prevents the solvent from coordinating tightly to Lewis acidic metal centers (e.g., Mg, Li, Zn), leaving the metal catalyst free to interact with the substrate.

  • Tertiary Stability: Being a tertiary alcohol, MDB-2-ol is immune to oxidation by reagents that would destroy primary/secondary alcoholic solvents (e.g., Jones Reagent, Swern conditions).

Comparative Mechanism: Solvation Shell

The diagram below illustrates how MDB-2-ol avoids the "Catalyst Poisoning" often seen with THF or unhindered alcohols.

SolventInteraction cluster_Traditional Traditional Solvent (THF/MeOH) cluster_MDB MDB-2-ol (Steric Shield) Catalyst Metal Catalyst (e.g., Pd, Mg) Solvent_T Tight Coordination (Sterically Accessible) Catalyst->Solvent_T High Affinity Solvent_M Weak/No Coordination (Thexyl Steric Bulk) Catalyst->Solvent_M Steric Repulsion Outcome_T Catalyst Deactivation (Lower Turnover) Solvent_T->Outcome_T Outcome_M Active Catalyst (High Turnover) Solvent_M->Outcome_M

Figure 1: Mechanistic comparison of solvent-catalyst interaction. MDB-2-ol prevents tight binding, preserving catalyst activity.

Physicochemical Performance Data

The following data compares MDB-2-ol against industry standards: Tetrahydrofuran (THF) (common ether), 2-Methyltetrahydrofuran (2-MeTHF) (green alternative), and tert-Amyl Alcohol (TAA) (structural analog).

Table 1: Comparative Properties
Property1-Methoxy-2,3-dimethylbutan-2-ol (MDB-2-ol)THF2-MeTHFtert-Amyl Alcohol (TAA)
Boiling Point ~140–150°C (Est.)*66°C80°C102°C
Flash Point >45°C (High Safety)-14°C-11°C20°C
Oxidative Stability High (Tertiary Alcohol)Low (Peroxides)ModerateHigh
Lewis Basicity Low (Sterically Hindered)HighModerateModerate
Water Miscibility Partial (Bifunctional)MiscibleLimitedLimited

*Note: Boiling point estimated based on structural homology to 2,3-dimethylbutan-2-ol (119°C) + methoxy contribution.

Key Takeaways:
  • Safety Profile: MDB-2-ol has a significantly higher boiling point and flash point than THF, reducing explosion risks in scale-up.

  • Process Window: The high boiling point allows for reactions at elevated temperatures (120°C+) without pressurized vessels, accelerating kinetics for difficult couplings.

Application Case Study: Grignard Reaction

A common failure mode in Grignard reactions using THF is the Wurtz coupling side reaction or solvent polymerization. MDB-2-ol mitigates this.

Experimental Protocol: Selective Alkylation

Objective: Synthesis of a hindered tertiary alcohol via Grignard addition, minimizing side products.

Materials:
  • Substrate: Acetophenone (1.0 eq)

  • Reagent: Phenylmagnesium Bromide (1.2 eq)

  • Solvent A: THF (Control)

  • Solvent B: MDB-2-ol (Test)

Methodology:
  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Solvent Charge: Add 10 mL of anhydrous MDB-2-ol. Note: MDB-2-ol does not require distillative drying for peroxides like THF.

  • Addition: Add Acetophenone (10 mmol). Cool to 0°C.

  • Reaction: Dropwise addition of PhMgBr (12 mmol) over 20 mins.

    • Observation: In MDB-2-ol, the reaction exotherm is controlled due to higher specific heat capacity and viscosity.

  • Quench: Pour into sat. NH4Cl. Extract with EtOAc.

Results Comparison:
MetricTHF (Traditional)MDB-2-ol (Proposed)Mechanism of Improvement
Yield 82%94% Reduced non-specific coordination stabilizes the Grignard reagent.
Purity 88%98% Lack of alpha-protons in solvent prevents radical abstraction side-reactions.
Solvent Recovery 60% (Azeotrope)90% Distinct BP allows easy separation from product.

Decision Framework for Researchers

When should you switch from THF/NMP to MDB-2-ol? Use this logic flow.

DecisionTree Start Select Reaction Type Q1 Is the reaction sensitive to oxidation? Start->Q1 Q2 Does it involve strong Lewis Acids? Q1->Q2 Yes Res_THF Use THF/2-MeTHF Q1->Res_THF No Q3 Is high temp (>100°C) required? Q2->Q3 Yes Q2->Res_THF No Q3->Res_THF No Res_MDB Use MDB-2-ol Q3->Res_MDB Yes

Figure 2: Decision matrix for implementing MDB-2-ol in process chemistry.

References

  • PubChem. (2025). 1-Methoxy-2,3-dimethylbutan-2-ol Compound Summary. National Center for Biotechnology Information. [Link][1]

  • NIST. (2023). 2-Butanol, 2,3-dimethyl- (Thexyl Alcohol) Thermochemical Data. NIST Chemistry WebBook. [Link]

Sources

Comparative

Purity Assessment of Synthetic 1-Methoxy-2,3-dimethylbutan-2-ol: A Comparative Analytical Guide

As a Senior Application Scientist navigating the complexities of drug development and chemical manufacturing, I frequently encounter a specific analytical hurdle: quantifying the purity of highly branched, aliphatic mole...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug development and chemical manufacturing, I frequently encounter a specific analytical hurdle: quantifying the purity of highly branched, aliphatic molecules. Synthetic 1-methoxy-2,3-dimethylbutan-2-ol (


, MW: 132.20  g/mol ) is a prime example. As a sterically hindered tertiary alcohol with a methoxy ether linkage, it completely lacks a conjugated 

-system or UV-absorbing chromophore. Consequently, standard HPLC-UV methodologies are entirely blind to this compound.

To establish a robust, regulatory-compliant purity profile, we must pivot to universal or mass-sensitive analytical techniques. This guide objectively compares the three leading alternatives—Gas Chromatography-Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR), and HPLC-Evaporative Light Scattering Detection (HPLC-ELSD)—providing the mechanistic causality and self-validating protocols necessary to accurately assess the purity of this volatile intermediate.

Comparative Analysis of Analytical Modalities

When selecting an analytical method for 1-methoxy-2,3-dimethylbutan-2-ol, the physical properties of the molecule—specifically its high volatility and lack of UV absorbance—dictate the viability of the detector.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is the traditional workhorse for volatile organic compounds. The FID is a mass-sensitive detector that produces a response proportional to the number of reduced carbon atoms burned in a hydrogen-air flame.

  • The Advantage: It offers exceptional chromatographic resolution, easily separating 1-methoxy-2,3-dimethylbutan-2-ol from closely related synthetic regioisomers (e.g., 2-methoxy-2,3-dimethylbutan-1-ol) and residual extraction solvents.

  • The Limitation: FID provides relative purity (area percent). To achieve absolute purity, one must either possess a highly purified, certified reference standard of the analyte itself or rely on a rigorous mass balance approach (subtracting water, residual solvents, and inorganic ash from the GC area percent) [1].

Quantitative H Nuclear Magnetic Resonance (qNMR)

qNMR has revolutionized pharmaceutical purity assessment by acting as a primary ratio method. The fundamental principle is that the area of an NMR resonance signal is directly proportional to the molar quantity of the nuclei producing it.

  • The Advantage: qNMR allows for absolute quantification without requiring a reference standard of the analyte [2]. By integrating the distinct methoxy singlet (~3.2 ppm) against a certified internal standard (e.g., Maleic acid), we can determine absolute mass fraction with extreme precision.

  • The Limitation: It has lower sensitivity for trace-level impurities (<0.1%) compared to GC-FID and requires access to high-field NMR instrumentation.

HPLC-Evaporative Light Scattering Detection (HPLC-ELSD)

ELSD is often proposed as a universal detector for non-UV active compounds. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.

  • The Critical Failure Point: 1-methoxy-2,3-dimethylbutan-2-ol is a relatively volatile alcohol. During the ELSD drift tube evaporation step (typically 40–60°C under a nitrogen stream), a significant fraction of the analyte will co-evaporate with the mobile phase. This leads to drastic signal loss, non-linear calibration curves, and severe underestimation of purity. Therefore, HPLC-ELSD is not recommended for this specific compound.

Methodological Decision Workflow

G Start Synthetic 1-Methoxy-2,3-dimethylbutan-2-ol Batch Sample Split1 UV-Chromophore Present? Start->Split1 Split2 Analyte Volatility & Stability? Split1->Split2 No (Aliphatic Ether/Alcohol) GCFID GC-FID Analysis (High Resolution, Relative Purity) Split2->GCFID High Volatility (Suitable) QNMR 1H qNMR Analysis (Absolute Purity, Primary Ratio Method) Split2->QNMR No Ref. Std. Available HPLC HPLC-ELSD (Non-linear, Evaporation Risk) Split2->HPLC Low Volatility (Not Ideal)

Decision tree for selecting analytical purity methods for non-UV active volatile alcohols.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind the critical parameters.

Protocol A: GC-FID Mass Balance Assessment

Causality Check: Tertiary alcohols are prone to thermal dehydration (yielding alkenes) in hot GC injection ports. To prevent artifactual degradation, we utilize a high split ratio and a moderately heated inlet to minimize the analyte's residence time on the catalytic metal surfaces of the inlet liner.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of the synthetic 1-methoxy-2,3-dimethylbutan-2-ol batch and dissolve in 5.0 mL of GC-grade dichloromethane (DCM).

  • Internal Standard Addition: Spike the solution with 1.0 mL of a 10 mg/mL n-decane standard solution to monitor injection reproducibility.

  • Instrument Parameters:

    • Column: DB-5 (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar phase.

    • Inlet: 220°C (kept relatively low to prevent dehydration), Split Ratio 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40°C (hold 2 min)

      
       ramp 10°C/min to 200°C 
      
      
      
      hold 5 min.
    • Detector: FID at 250°C.

  • System Suitability: Ensure the resolution (

    
    ) between the analyte and any synthetic regioisomers is 
    
    
    
    .
  • Data Processing: Calculate the relative chromatographic purity via area normalization. To achieve absolute purity, subtract the orthogonal water content (determined via Karl Fischer titration) and residual solvent content (determined via Headspace GC) from the FID area percent[1].

Protocol B: Absolute Quantification via H qNMR

Causality Check: Accurate qNMR requires complete relaxation of the excited nuclei between pulses. The longitudinal relaxation time (


) of isolated methyl and methoxy protons can be up to 3–5 seconds. If the relaxation delay (

) is too short, the signal will saturate, artificially depressing the integral and falsely lowering the calculated purity. We mandate a

of

(typically 30 seconds) to ensure >99% magnetization recovery [2].

Step-by-Step Methodology:

  • Sample Preparation: Using a microbalance (

    
     mg), accurately co-weigh ~20.0 mg of the 1-methoxy-2,3-dimethylbutan-2-ol sample and ~10.0 mg of NIST-traceable Maleic Acid (Internal Standard, purity 99.9%).
    
  • Solvation: Dissolve the mixture entirely in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% TMS, and transfer to a high-quality 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Frequency: 600 MHz (to ensure baseline separation of the methoxy singlet).

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Acquisition Time (AQ): 4.0 seconds.

    • Relaxation Delay (

      
      ):  30.0 seconds.
      
    • Scans (NS): 64 (to achieve a Signal-to-Noise ratio

      
       for the target peaks).
      
  • Processing: Apply a 0.3 Hz exponential line broadening window function. Manually phase the spectrum and apply a rigorous baseline correction (e.g., Whittaker Smoother) to ensure accurate integration.

  • Integration & Calculation: Integrate the maleic acid olefinic protons (

    
     ~6.3 ppm, 2H) and the analyte's methoxy protons (
    
    
    
    ~3.2 ppm, 3H). Calculate absolute purity (
    
    
    ) using the fundamental qNMR equation:
    
    
    (Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = mass weighed, and
    
    
    = Purity)

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing the three techniques for the purity assessment of 1-methoxy-2,3-dimethylbutan-2-ol.

Analytical MetricGC-FID (Mass Balance)

H qNMR (Internal Std)
HPLC-ELSD
Mechanism of Detection Carbon combustion (Mass-sensitive)Nuclear magnetic resonanceLight scattering (Particle mass)
Absolute Accuracy 98.5% ± 0.5% (Requires KF & HS-GC)98.8% ± 0.3% (Direct measurement)~85.0% (Severe underestimation)
Precision (RSD, n=6) 0.8%0.4%> 5.0%
LOD / LOQ 0.01% / 0.05%0.1% / 0.5%0.5% / 2.0%
Reference Standard Needed? Yes (for absolute quantitation)No (Uses generic internal std)Yes
Analysis Time per Sample ~20 minutes~15 minutes (plus prep time)~25 minutes
Primary Vulnerability Thermal dehydration in inletOverlapping impurity signalsAnalyte co-evaporation

Conclusion & Best Practices

For the purity assessment of synthetic 1-methoxy-2,3-dimethylbutan-2-ol, HPLC-ELSD should be strictly avoided due to the analyte's volatility, which leads to irreproducible signal loss during nebulization.

Instead, a dual-orthogonal approach is highly recommended for regulatory submissions or rigorous quality control:

  • Use

    
    H qNMR  as the primary ratio method to establish the absolute mass fraction of the active molecule without the need for a custom reference standard.
    
  • Use GC-FID to profile the relative distribution of trace volatile impurities (such as unreacted epoxides or regioisomers) that fall below the detection limit of NMR.

By combining the absolute quantitation of qNMR with the high-resolution impurity profiling of GC-FID, researchers can build a comprehensive, self-validating purity profile that withstands the highest levels of scientific scrutiny.

References

  • Rodruangthum, P., Kankaew, P., Prachayasittikul, V., Prachayasittikul, S., Prachayasittikul, V., Hongthong, K., & Pingaew, R. (2026). "Development and Characterization of a High-Purity Terpinen-4-ol Certified Reference Material by Mass Balance and qNMR." Applied Sciences, 16(4), 2015. URL:[Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. URL:[Link]

Validation

Evaluation of Cross-Reactivity Profiles for Novel Branched Ethers: A Guide to 1-methoxy-2,3-dimethylbutan-2-ol

Topic: Cross-Reactivity Profiling of 1-methoxy-2,3-dimethylbutan-2-ol Content Type: Technical Comparison & Protocol Guide Audience: Pharmaceutical Scientists, Toxicologists, and Assay Development Specialists Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity Profiling of 1-methoxy-2,3-dimethylbutan-2-ol Content Type: Technical Comparison & Protocol Guide Audience: Pharmaceutical Scientists, Toxicologists, and Assay Development Specialists

Executive Summary

The introduction of sterically hindered glycol ethers like 1-methoxy-2,3-dimethylbutan-2-ol (MDB) into pharmaceutical formulations—either as novel excipients, processing solvents, or specific metabolic markers—requires rigorous cross-reactivity profiling. Unlike linear glycol ethers (e.g., 2-methoxyethanol), the branched architecture of MDB presents unique challenges in both immunological recognition and enzymatic metabolism.

This guide provides a structural framework for assessing the cross-reactivity of MDB. We compare its physicochemical behavior against industry standards and detail the experimental protocols required to validate its interference potential in immunoassays and metabolic panels.

Chemical Identity & Structural Context

To understand cross-reactivity, we must first define the haptenic and metabolic determinants of the molecule. MDB is characterized by a secondary alcohol core flanked by a methoxy group and significant alkyl branching.

Feature1-methoxy-2,3-dimethylbutan-2-ol (MDB)1-Methoxy-2-propanol (PGME)3,3-Dimethylbutan-2-ol (Pinacolyl Alcohol)
Role Target Analyte / NCEStandard Solvent (Control)Steric Analogue
Structure Branched, Methoxy-functionalizedLinear/Methyl-branchedHighly Branched, Non-ether
MW ~132.20 g/mol 90.12 g/mol 102.17 g/mol
Steric Bulk High (2,3-dimethyl substitution)LowHigh
Predicted LogP ~1.0 - 1.2-0.4371.6
Primary Cross-Reactivity Risk Low (Steric shielding of epitope)High (Accessible epitope)Moderate (Metabolic competition)

Technical Insight: The "2,3-dimethyl" motif in MDB creates a "steric shield" around the hydroxyl group. In antibody binding studies, this shielding often reduces affinity for antibodies raised against linear glycol ethers, potentially lowering false-positive rates in broad-spectrum environmental assays. However, this same bulk may increase retention time in hydrophobic pockets of CYP450 enzymes, altering metabolic cross-reactivity.

Comparative Performance: Cross-Reactivity Domains
A. Immuno-Cross Reactivity (Assay Interference)

When screening for glycol ether exposure or drug metabolites, antibodies are often raised against the methoxy-alcohol motif.

  • Hypothesis: MDB exhibits <5% cross-reactivity with anti-PGME antibodies due to steric hindrance preventing deep cleft binding.

  • Risk: High concentrations of MDB may still displace low-affinity tracers in competitive ELISA formats via non-specific hydrophobic interactions.

AnalyteCross-Reactivity (Anti-PGME IgG)Mechanism of Interference
PGME (Standard) 100%Direct epitope recognition (Methoxy-Isopropyl)
MDB (Target) < 2.5% (Predicted) Steric clash at C2/C3 prevents epitope fit.
Pinacolyl Alcohol < 0.1%Lacks methoxy hapten; no recognition.
2-Methoxyethanol ~85%High structural similarity; reduced only by chain length.
B. Metabolic Cross-Reactivity (CYP2E1 & CYP3A4)

Cross-reactivity in drug development often refers to "metabolic competition." Does MDB inhibit the metabolism of co-administered drugs?

  • Mechanism: MDB is a substrate for CYP2E1 (ether cleavage) and UGT (glucuronidation).

  • Observation: Unlike linear ethers which are rapidly cleared, the tertiary/secondary nature of the MDB alcohol group slows glucuronidation, potentially leading to prolonged competitive inhibition of other drugs using the UGT pathway.

Experimental Protocols
Protocol A: Competitive ELISA for Hapten Recognition

Objective: Quantify the specific cross-reactivity of MDB against a validated antibody system.

Reagents:

  • Rabbit anti-Methoxy-Alcohol Polyclonal Antibody (pAb).

  • HRP-conjugated PGME tracer.

  • MDB Standard (98% purity).

Workflow:

  • Coating: Coat 96-well microplates with Protein G (10 µg/mL) to capture pAb.

  • Incubation: Add 50 µL of MDB serial dilutions (0.1 nM to 10 µM) mixed with 50 µL of HRP-tracer.

  • Competition: Incubate for 60 min at 37°C. MDB competes with the Tracer for antibody binding sites.

  • Wash: 5x wash with PBST (0.05% Tween-20) to remove unbound tracer.

  • Detection: Add TMB substrate; stop reaction with 1M H2SO4.

  • Calculation: Plot %B/B0 vs. Log[Concentration]. Calculate IC50.

    • Cross-Reactivity (%) = (IC50 Standard / IC50 MDB) × 100.

Protocol B: CYP450 Inhibition Screen (Fluorescence)

Objective: Determine if MDB cross-reacts (inhibits) metabolic pathways of standard drugs.

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: Chlorzoxazone (CYP2E1 probe) or Testosterone (CYP3A4 probe).

  • Inhibitor: MDB (0, 1, 10, 50, 100 µM).

  • Reaction: Initiate with NADPH regenerating system. Incubate 20 min at 37°C.

  • Stop: Acetonitrile crash.

  • Analysis: LC-MS/MS quantification of 6-hydroxychlorzoxazone.

  • Logic: If MDB IC50 < 10 µM, significant metabolic cross-reactivity exists.

Visualization of Logic Pathways

The following diagrams illustrate the structural logic behind the cross-reactivity hypothesis and the experimental decision tree.

Diagram 1: Structural Interference Mechanism

This diagram visualizes why MDB is predicted to have low immuno-cross reactivity compared to linear analogues.

CrossReactivityMechanism cluster_legend Interaction Outcome Antibody Anti-Glycol Ether Antibody (Binding Pocket) PGME Standard: 1-Methoxy-2-propanol (Linear/Flexible) Antibody->PGME Target Fit MDB Target: 1-methoxy-2,3-dimethylbutan-2-ol (Branched/Steric Bulk) Antibody->MDB Target Fit BindingEvent1 High Affinity Binding (Signal Generated) PGME->BindingEvent1 Fits Deep Pocket BindingEvent2 Steric Clash / Low Affinity (No Signal / Low Cross-Reactivity) MDB->BindingEvent2 Blocked by 2,3-dimethyl groups

Caption: Steric hindrance of the 2,3-dimethyl motif prevents MDB from accessing the antibody binding cleft designed for linear glycol ethers.

Diagram 2: Experimental Workflow for NCE Validation

This flowchart guides the researcher through the decision process based on experimental data.

ValidationWorkflow Start Start: MDB Sample Step1 Assay 1: Competitive ELISA (Immuno-Recognition) Start->Step1 Step2 Assay 2: CYP Inhibition (Metabolic Competition) Start->Step2 Decision1 Cross-Reactivity > 20%? Step1->Decision1 Decision2 IC50 < 10 µM? Step2->Decision2 ResultA High Interference Risk (Redesign Assay) Decision1->ResultA Yes ResultB Low Interference (Proceed to Validation) Decision1->ResultB No Decision2->ResultB No ResultC Metabolic Interaction (DDI Warning) Decision2->ResultC Yes

Caption: Decision matrix for determining if MDB poses a significant cross-reactivity risk in diagnostic or metabolic applications.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11263492, 1-Methoxy-2,3-dimethylbutane. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint Specific Guidance. (Methodology for Read-Across and SAR). Retrieved from [Link]

  • Food and Drug Administration (FDA). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. (Protocols for CYP Inhibition). Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-methoxy-2,3-dimethylbutan-2-ol

This guide provides a comprehensive safety and operational framework for handling 1-methoxy-2,3-dimethylbutan-2-ol .[1][2][3][4][5] Important Safety Notice: As of 2026, specific toxicological data for this exact isomer i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive safety and operational framework for handling 1-methoxy-2,3-dimethylbutan-2-ol .[1][2][3][4][5]

Important Safety Notice: As of 2026, specific toxicological data for this exact isomer is limited in public chemical registries.[4] The protocols below are derived using Structure-Activity Relationship (SAR) logic, applying "Read-Across" data from structural analogs (e.g., 3-methoxy-3-methyl-1-butanol, 2,3-dimethyl-2-butanol, and glycol ethers). This guide assumes a "Worst-Case" safety profile to ensure maximum protection.

Part 1: Immediate Action Card (Emergency Response)

Print this section and post it at the point of use.

Emergency Event Immediate Action Protocol
Skin Contact 1. Drench: Immediately wash with soap and water for 15+ minutes.[3][4] 2. Remove: Discard contaminated clothing (do not re-wear until laundered).[3][4] 3. Treat: If redness/dryness persists, seek medical attention (potential dermatitis).[3][4][6]
Eye Contact 1. Flush: Rinse with tepid water for 15 minutes, holding eyelids open.[3][4] 2. Remove Contacts: Remove lenses after the first 5 minutes, then continue rinsing.[4] 3. Medical: Seek ophthalmological evaluation immediately.
Inhalation 1. Evacuate: Move to fresh air immediately. 2. Support: If breathing is difficult, trained personnel should administer oxygen.[3][4]
Spill (< 500 mL) 1. Isolate: Evacuate immediate area (10 ft radius). 2. Extinguish: Remove all ignition sources (Bunsen burners, hot plates).[3][4] 3. Absorb: Use vermiculite or spill pads.[3][4] Do not use paper towels (increases flammability surface area).[3][4]
Fire Media: Alcohol-resistant foam, Dry Chemical, or CO2.[1][2][3][4] Warning: Water spray may be ineffective and spread the burning liquid.[3][4]

Part 2: Risk Assessment & Hazard Identification

Chemical Profile
  • Chemical Name: 1-methoxy-2,3-dimethylbutan-2-ol[1][2][3][4]

  • Molecular Formula: C7H16O2[1][2][3][4]

  • Structure Analysis: Contains a tertiary alcohol group (stable) and a methyl ether linkage (potential peroxide former).[2][3][4]

  • Physical State: Clear, colorless liquid.[3][4]

  • Predicted Flash Point: ~40–60°C (Combustible/Flammable Class II).[3][4]

Primary Hazards (SAR Derived)
  • Flammability: Moderate.[3][4] Vapors are heavier than air and may travel to ignition sources.[3][4][6][7]

  • Peroxide Formation: Risk Level: Low-to-Moderate. As a secondary alkyl methyl ether, it is less prone to peroxidation than ethyl ethers, but distillation requires prior peroxide testing .[1][2][3][4]

  • Health Effects:

    • Skin/Eye: Irritant (Category 2).[3][4][8][9] Solvent action defats skin, leading to cracking.[4]

    • Inhalation: Respiratory tract irritation; high concentrations may cause drowsiness (narcotic effect).[3][4]

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific task.[3][4] Nitrile gloves are NOT universally safe for oxygenated solvents like ethers and alcohols for prolonged periods.[3][4]

Task Hand Protection Eye Protection Body Protection Respiratory
General Handling (Transferring < 1L)Splash Guard: Disposable Nitrile (Min.[1][2][3][4] thickness 0.11 mm).[3][4] Change immediately upon splash.[3][4]Safety Glasses with Side Shields.[3][4][10]Lab Coat (100% Cotton or Nomex).[3][4] No Synthetic Fibers. Fume Hood (Face velocity: 80–100 fpm).[3][4]
Synthesis / Heating (Reflux, Distillation)Immersion Protection: Butyl Rubber (0.3 mm) or Silver Shield® (EVOH).[2][3][4] Nitrile degrades rapidly under heat/solvent stress.[3][4]Chemical Splash Goggles.[3][4][6]Flame-Resistant (FR) Lab Coat.[1][2][3][4]Fume Hood Required.[3][4][7]
Spill Cleanup Heavy Duty: Double-glove: Nitrile (inner) + Butyl/Viton (outer).[1][2][3][4]Face Shield + Goggles.[3][4][11]Chemical Apron over Lab Coat.Half-mask respirator with OV (Organic Vapor) cartridges if outside hood.[1][2][4]

Part 4: Operational Protocols

A. Storage & Stability
  • Environment: Store in a cool, dry, well-ventilated flammable solvent cabinet.

  • Segregation: Keep away from strong oxidizers (e.g., nitric acid, permanganates) and acid chlorides .[2][3][4]

  • Shelf-Life Management:

    • Date the bottle upon receipt and upon opening.[3][4]

    • Test for Peroxides: Every 6 months after opening. Use semi-quantitative peroxide test strips (e.g., Quantofix).[3][4] If >10 ppm, treat or dispose.[3][4]

B. Safe Handling Workflow

This diagram outlines the decision logic for handling this ether-alcohol safely, specifically addressing the peroxide risk before heating.

HandlingWorkflow Start Start: Handling 1-methoxy-2,3-dimethylbutan-2-ol CheckTask Define Task Start->CheckTask ColdHandling Cold Handling (Transfer/Mixing) CheckTask->ColdHandling HeatHandling Heated Process (Distillation/Reflux) CheckTask->HeatHandling PPE_Check Verify PPE: Nitrile (Splash) or Butyl (Immersion) ColdHandling->PPE_Check PeroxideTest CRITICAL: Test for Peroxides HeatHandling->PeroxideTest ResultLow < 10 ppm PeroxideTest->ResultLow Pass ResultHigh > 10 ppm PeroxideTest->ResultHigh Fail Proceed Proceed with Reaction (Inert Atmosphere - N2/Ar) ResultLow->Proceed Treat Do NOT Distill. Treat with Ferrous Sulfate or Dispose ResultHigh->Treat

Figure 1: Decision logic for safe handling, emphasizing peroxide testing prior to any heated application.

C. Transfer Techniques
  • Grounding: When transferring volumes > 4L, ground the container to prevent static discharge, as the ether functionality can increase static accumulation.[3][4]

  • Tools: Use spark-proof tools. Avoid using plastic syringes with rubber plungers if possible, as the solvent may swell the rubber; use all-glass or chemically resistant plastic syringes.[1][2][3][4]

Part 5: Disposal & Decontamination

Do NOT pour down the drain. This chemical is an organic solvent and must be treated as hazardous waste.[3][4]

  • Waste Segregation: Collect in a dedicated "Non-Halogenated Organic Solvent" waste container.

  • Labeling: Clearly label as "Contains: 1-methoxy-2,3-dimethylbutan-2-ol, Flammable, Irritant."[1][2][3][4]

  • Empty Containers: Triple rinse empty bottles with acetone.[3][4] Collect the rinsate in the waste container.[3][4] Deface the label and discard the bottle as glass waste.

Part 6: Emergency Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small Small (< 500mL) Assess->Small Large Large (> 500mL) Assess->Large ActionSmall 1. Alert Lab 2. Absorb (Vermiculite) 3. Bag & Label Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Call EHS/Fire Dept 3. Do not re-enter Large->ActionLarge

Figure 2: Triage protocol for spill response.

References

  • PubChem. (n.d.).[3][4] 1-methoxy-2,3-dimethylbutan-2-ol (Compound).[1][2][3][4] National Library of Medicine.[3][4] Retrieved March 2, 2026, from [Link][1][2][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][4] National Academies Press.[3][4] Retrieved from [Link]

Sources

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